Product packaging for Cyanidin 3,5-diglucoside(Cat. No.:CAS No. 2611-67-8)

Cyanidin 3,5-diglucoside

Cat. No.: B190879
CAS No.: 2611-67-8
M. Wt: 610.5 g/mol
InChI Key: MVCZYIINCNBXDB-UHFFFAOYSA-N
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Description

Contextualizing Cyanin (B1213888) Chloride within Anthocyanin Research

Cyanin chloride is a prominent member of the anthocyanin class of water-soluble pigments. scirp.org Anthocyanins are responsible for many of the red, purple, and blue colors observed in the flowers, fruits, and leaves of higher plants. scirp.orgscirp.org Structurally, cyanin chloride is an anthocyanin, which means it is a glycoside of an anthocyanidin. scirp.org Specifically, it is the 3,5-di-O-glucoside of cyanidin (B77932). wikipedia.org The core structure, cyanidin, is one of the most common anthocyanidins found in nature. nih.gov Anthocyanins belong to the broader category of flavonoids, which are synthesized in plants via the phenylpropanoid pathway. scirp.org

The color of cyanin chloride, like other anthocyanins, is pH-dependent. wikipedia.org Solutions of the compound typically appear red at a pH below 3, shift to violet at a pH of 7-8, and become blue at a pH above 11. wikipedia.org This property is central to its role as a natural colorant and is a key area of investigation in food science. chemconnections.orgresearchgate.net Research often focuses on the stability of these colors under various conditions. ceon.rstandfonline.com The glycosylation at the 3 and 5 positions of the cyanidin backbone enhances its stability compared to the aglycone form.

Historical Perspectives on Cyanin Chloride Investigations

The scientific journey to understand cyanin chloride is deeply connected to the broader history of anthocyanin research. A foundational moment occurred in 1835 when German pharmacist Ludwig Clamor Marquart first used the term "Anthokyan" to describe the blue pigment in flowers in his treatise "Die Farben der Blüthen" (The Colors of Flowers). scirp.orgscirp.orgscribd.com

A significant leap forward came in the early 20th century through the work of Richard Willstätter, who was awarded the Nobel Prize in Chemistry in 1915 for his research on plant pigments, especially chlorophyll. britannica.comnobelprize.org Willstätter and his colleagues were the first to isolate cyanidin, the aglycone of cyanin, and elucidate its basic structure. His work included preparing cyanidin chloride through the acid hydrolysis of cyanin chloride and also synthesizing it, which helped to confirm its structure. nobelprize.orgwisc.edu This laid the essential groundwork for understanding its glycoside derivatives like cyanin chloride.

Further progress was made in the following decades. In 1932, A. Léon and R. Robinson published work indicating the synthesis of cyanin chloride, contributing to the growing body of knowledge on anthocyanin synthesis. rsc.org Throughout the mid-20th century, advances in analytical techniques, such as chromatography, enabled the identification and isolation of cyanin chloride from various natural sources, including grapes (Vitis vinifera) and Primula species.

Current Research Landscape and Significance of Cyanin Chloride Studies

Contemporary research on cyanin chloride is multifaceted, spanning food science, health sciences, and materials science. A primary focus is its potent antioxidant activity, which is attributed to its ability to scavenge free radicals. medchemexpress.com This property is the foundation for much of the investigation into its potential health benefits.

In the health sciences, studies are exploring its role in mitigating chronic diseases. foodb.ca Research has indicated potential anti-cancer properties, with studies showing that cyanidin chloride can induce apoptosis (programmed cell death) in cancer cell lines, such as those for colorectal cancer. nih.gov There is also emerging evidence for its neuroprotective effects, with studies on model organisms like C. elegans suggesting it can protect neurons from oxidative stress. ursinus.edu Furthermore, its anti-inflammatory potential is an active area of investigation. nih.gov

In food science and technology, cyanin chloride is highly significant as a natural food colorant, offering an alternative to synthetic dyes. chemconnections.orgnmpharmtech.com Research in this area is often concerned with the stability of its color under different pH, temperature, and light conditions, which is crucial for its application in food and beverage products. researchgate.netceon.rsresearchgate.net The development of functional foods, which are enriched with health-promoting compounds like cyanin chloride, is another major research trend. nmpharmtech.comresearchgate.net For instance, studies have explored fortifying rice-based products with anthocyanin-rich ingredients. researchgate.net

Chemical and Physical Properties of Cyanin Chloride

PropertyValueSource
IUPAC Name (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride nih.gov
Molecular Formula C₂₇H₃₁ClO₁₆ nih.gov
Molecular Weight 647.0 g/mol nih.gov
CAS Number 2611-67-8 nih.gov
Appearance Reddish-purple solid scirp.orgwikipedia.org
Synonyms Cyanidin-3,5-di-O-glucoside, Shisonin A, Cyanidol 3,5-diglucoside chloride nih.gov

Chemical and Physical Properties of Cyanidin Chloride (Aglycone)

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride nih.gov
Molecular Formula C₁₅H₁₁ClO₆ nmpharmtech.comnih.govscbt.com
Molecular Weight 322.70 g/mol nmpharmtech.comscbt.com
CAS Number 528-58-5 medchemexpress.comnmpharmtech.comnih.gov
Appearance Metallic brownish-red needles
Synonyms Cyanidol chloride, IdB-1027, 3,3',4',5,7-Pentahydroxyflavylium chloride nih.govscbt.com
Solubility Soluble in water, ethanol (B145695), methanol (B129727).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B190879 Cyanidin 3,5-diglucoside CAS No. 2611-67-8

Properties

CAS No.

2611-67-8

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2

InChI Key

MVCZYIINCNBXDB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]

Other CAS No.

2611-67-8

Synonyms

Cyanin chloride

Origin of Product

United States

Biological Activities and Mechanistic Pathways of Cyanin Chloride

Cellular and Molecular Mechanisms of Action

The bioactivity of cyanin (B1213888) chloride is rooted in its ability to modulate critical intracellular signaling networks. By influencing these pathways, it can orchestrate a range of cellular responses, from protecting cells against oxidative damage to inducing apoptosis in cancer cells.

Signaling Pathway Modulation by Cyanin Chloride

Cyanin chloride and its derivatives are recognized as potent modulators of several major signaling cascades that are central to cellular homeostasis and disease pathogenesis. acs.orgelsevierpure.com

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases, including cancer. mdpi.comyoutube.com Cyanin chloride and C3G have been repeatedly shown to suppress NF-κB signaling. nih.govnih.gov In studies involving colorectal cancer cells, cyanin chloride treatment significantly decreased NF-κB promoter activity in a dose-dependent manner. nih.gov The mechanism of inhibition involves preventing the phosphorylation of key upstream regulators like IκB kinase (IKK) α/β and the inhibitor of κB (IκBα). nih.gov This blockage prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus, which is necessary for it to activate pro-inflammatory and pro-survival genes. nih.govfrontiersin.org This inhibitory effect has been demonstrated in various models, including tumor necrosis factor-alpha (TNF-α)-stimulated colon and intestinal epithelial cells and lipopolysaccharide (LPS)-stimulated endothelial cells. nih.govnih.govacs.orgnih.gov

Cell/Animal ModelStimulusCompoundKey FindingsReference(s)
Human Colorectal Cancer Cells (HCT116, HT29, SW620)TNF-αCyanin chlorideSuppressed NF-κB promoter activity; Inhibited phosphorylation of IκBα and IKKα/β. nih.govnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)LPSCyanidin-3-glucosideSuppressed LPS-induced activation of NF-κB by blocking phosphorylation of IκB-α and NF-κB/P65. nih.govproquest.com
Human Intestinal Epithelial Cells (Caco-2)TNF-αCyanidin-3-glucosideInhibited NF-κB signaling. nih.gov
Pigmented RabbitsVisible LightCyanidin-3-glucosideAttenuated retinal inflammation by suppressing NF-κB activation. nih.gov
Mouse Model of Acute Liver InjuryCarbon Tetrachloride (CCl4)Cyanidin (B77932)Suppressed the NF-κB pathway by decreasing NF-κB/p65 expression and inhibiting its nuclear translocation. bohrium.commdpi.com

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Cyanin chloride and C3G are potent activators of this protective pathway. nih.govelsevierpure.combohrium.com Activation occurs when Nrf2 is released from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and translocates to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GST), thereby upregulating their expression. nih.govmdpi.combohrium.com Studies have shown that cyanin chloride treatment induces the nuclear translocation of Nrf2 and activates these downstream enzymes. nih.gov Interestingly, a functional crosstalk exists between the Nrf2 and NF-κB pathways; the activation of Nrf2 by cyanin chloride has been shown to be essential for its ability to inhibit NF-κB signaling and induce apoptosis in colorectal cancer cells. nih.govnih.gov

Cell/Animal ModelCompoundKey FindingsReference(s)
Human Colorectal Cancer Cells (HCT116, HT29, SW620)Cyanin chlorideInduced Nrf2 nuclear translocation; Nrf2 activation was necessary for NF-κB inhibition and apoptosis. nih.govnih.gov
HT22 Hippocampal Neuronal CellsCyanidin-3-glucosideActivated the ERK/Nrf2 antioxidant mechanism, protecting against glutamate-induced stress. nih.gov
Human Intestinal Epithelial Cells (Caco-2)Cyanidin-3-glucosideIncreased translocation of Nrf2 into the nucleus, activating protective genes. nih.gov
Mouse Model of Acute Liver InjuryCyanidinEnhanced the Nrf2 pathway by increasing Nrf2 transcription and promoting its nuclear translocation. bohrium.commdpi.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. researchgate.netnih.gov The effect of cyanin derivatives on this pathway is context-dependent. In models of inflammatory injury, C3G has demonstrated an inhibitory role. nih.govproquest.com For instance, in a mouse model of acute respiratory distress syndrome, C3G pretreatment significantly suppressed the LPS-induced activation of the MAPK pathway by blocking the phosphorylation of key kinases such as p38 and c-Jun NH2-terminal kinase (JNK). nih.govproquest.com This inhibition contributes to its anti-inflammatory and anti-oxidative effects. nih.gov Conversely, in certain cancer cells, C3G has been found to activate the MAPK pathway, which mediates the induction of apoptosis. nih.govnih.gov

Cell/Animal ModelStimulusCompoundEffect on MAPK PathwayKey FindingsReference(s)
Mouse Model of Acute Lung InjuryLPSCyanidin-3-glucosideInhibitionBlocked phosphorylation of p38 and JNK. nih.govproquest.com
Human Gastric Cancer MKN-45 CellsNoneCyanidin-3-glucosideActivationInduced apoptosis via ROS-mediated activation of MAPK signaling. nih.govnih.gov
Triple-Negative Breast Cancer Cells (MDA-MB-231)NoneC-Phycocyanin (related compound)Mixed (Activation & Inhibition)Induced apoptosis by activating p38 and JNK while inhibiting the ERK pathway. researchgate.netnih.gov

The Extracellular Signal-Regulated Kinase (ERK) pathway, a key branch of the MAPK family, is critically involved in cell proliferation and differentiation. acs.orgnih.gov The modulation of this pathway by C3G is highly dependent on the cellular context. In HT22 hippocampal neuronal cells, C3G activates the ERK/Nrf2 signaling pathway, which is associated with neuroprotection against oxidative stress. nih.gov Similarly, in osteoblast cells, C3G was found to enhance cell differentiation and mineralization by increasing the phosphorylation level of ERK, suggesting a positive regulatory role in bone formation. acs.orgnih.gov In contrast, in some cancer models, the anti-tumor effect of related compounds is mediated by the inhibition of the ERK pathway, leading to apoptosis. nih.gov

Cell/Animal ModelCompoundEffect on ERK PathwayOutcomeReference(s)
HT22 Hippocampal Neuronal CellsCyanidin-3-glucosideActivationNeuroprotection nih.gov
MC3T3-E1 Osteoblast CellsCyanidin-3-glucosideActivationEnhanced osteoblast differentiation acs.orgnih.gov
Normal Human Dermal FibroblastsCyanidin-3-glucosideActivationUpregulated Hepatocyte Growth Factor (HGF) gene expression. acs.org
Triple-Negative Breast Cancer Cells (MDA-MB-231)C-Phycocyanin (related compound)InhibitionInduction of apoptosis nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis; its persistent activation is a hallmark of many cancers and inflammatory diseases. nih.govfrontiersin.org Research has shown that C3G can inhibit the STAT3 pathway. In a breast cancer model, C3G was found to attenuate angiogenesis by inhibiting the phosphorylation of STAT3, which in turn suppressed the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic cytokine. nih.gov In a mouse model of silica-induced pulmonary inflammation, C3G treatment dose-dependently reduced the phosphorylation of STAT3 in lung tissues, contributing to its immunoregulatory and anti-inflammatory effects. researchgate.net However, similar to the MAPK/ERK pathways, the effect can be reversed in other cell types. In human gastric cancer cells, C3G was reported to activate the STAT3 pathway, which was part of the mechanism inducing apoptosis. nih.govnih.gov

Cell/Animal ModelCompoundEffect on STAT3OutcomeReference(s)
Breast Cancer CellsCyanidin-3-glucosideInhibition of phosphorylationAttenuated angiogenesis by inhibiting VEGF expression. nih.gov
Mouse Model of Pulmonary InflammationCyanidin-3-glucosideInhibition of phosphorylationReduced inflammatory responses. researchgate.net
Human Gastric Cancer MKN-45 CellsCyanidin-3-glucosideActivationInduced apoptosis. nih.govnih.gov
Ankylosing Spondylitis ModelSTAT3 phosphorylation inhibitorInhibition of phosphorylationSuppressed inflammation and new bone formation. nih.gov
Sirtuin 6 (SIRT6) Enzyme Activation

Cyanin has been identified as a potent activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase involved in longevity, metabolism, and DNA repair. researchgate.net In vitro studies have demonstrated that cyanin can produce a significant, up to 55-fold, increase in SIRT6 deacetylation activity. researchgate.netnih.gov This activation potency is notably higher than other flavonoids tested. researchgate.net The mechanism for this enhanced activation may be related to its molecular structure, specifically the absence of a keto group at position 4 of the C-ring, which avoids unfavorable interactions with Met157 of the SIRT6 enzyme. nih.gov

In human colon adenocarcinoma Caco-2 cells, treatment with cyanin not only increased SIRT6 activity but also upregulated the expression of the SIRT6 protein itself. researchgate.net This led to the modulation of SIRT6-associated genes; a dose-dependent increase in the expression of the transcription factor FOXO3α was observed, while the expression of Twist1 and the glucose transporter GLUT1 was decreased. researchgate.netacs.org

Inhibitor of NF-κB Kinase (IKK) Activity Modulation

Cyanin chloride demonstrates significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. nih.govnih.gov A key control point in this pathway is the IκB kinase (IKK) complex. Studies have shown that cyanin chloride can suppress the activation of this complex. nih.gov

In colon cancer cells stimulated with tumor necrosis factor-alpha (TNF-α), a potent activator of the NF-κB pathway, cyanin chloride treatment dramatically inhibited the phosphorylation of IKKα/β. nih.gov This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov Consequently, the translocation of NF-κB to the nucleus is blocked. nih.gov Furthermore, an in vitro fluorescence-based kinase assay confirmed the direct inhibitory effect of cyanin chloride on IKKβ activity, showing a 55% reduction compared to the control. nih.gov This inhibition of the IKK/NF-κB axis is a primary mechanism behind the anti-inflammatory and chemotherapeutic potential of cyanin chloride. nih.govmdpi.com

Nuclear Factor of Activated T-cells, Calcineurin-dependent 1 (NFATc1) and c-Fos Expression

Cyanin chloride, particularly as cyanidin-3-glucoside (C3G), has been shown to influence the expression of key transcription factors involved in bone cell differentiation. nih.gov Specifically, C3G dramatically inhibits the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. nih.gov

NFATc1 and c-Fos are master regulators of osteoclastogenesis, the process of bone resorption by osteoclast cells. nih.govnih.gov The induction of both NFATc1 and c-Fos is a critical step during the differentiation of osteoclast precursor cells stimulated by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.gov By inhibiting the expression of these crucial transcription factors, C3G effectively suppresses osteoclast differentiation and formation. nih.gov This effect appears to be targeted specifically to osteoclasts, highlighting a precise modulatory role for cyanin in bone metabolism. nih.gov

Effects on Cell Cycle Progression and Apoptosis Induction

Inhibition of Cell Proliferation and Colony Formation by Cyanin Chloride

Cyanin chloride has demonstrated a significant inhibitory effect on the proliferation of various cancer cells. nih.govbiopurify.cn In studies involving human colon cancer cell lines (HCT116, HT29, and SW620), cyanin chloride treatment led to a time- and dose-dependent decrease in cell proliferation. nih.govnih.gov Similar anti-proliferative effects have been observed in breast cancer and colorectal cancer cells treated with cyanidin-3-O-glucoside (C3G). nih.govnih.gov

The mechanism behind this inhibition often involves an arrest of the cell cycle. For instance, in HS578T breast cancer cells, C3G treatment resulted in a G2/M phase arrest, which was associated with decreased protein levels of key cell cycle regulators including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin D1. biopurify.cntandfonline.comresearchgate.net Beyond inhibiting proliferation, cyanin chloride also suppresses the ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential. This has been specifically demonstrated in colon cancer cells. nih.govnih.gov

Inhibitory Effects of Cyanin Chloride/C3G on Cell Proliferation
Cell LineCompoundObserved EffectAssociated Molecular ChangesReference
HCT116, HT29, SW620 (Colon Cancer)Cyanin ChlorideTime- and dose-dependent inhibition of proliferation and colony formationNot specified nih.govnih.gov
HS578T (Breast Cancer)Cyanidin-3-glucosideStrong inhibition of cell growthG2/M arrest; Decreased CDK-1, CDK-2, Cyclin B1, Cyclin D1 biopurify.cntandfonline.com
HCT116 (Colon Cancer)Cyanidin-3-O-glucosideInhibition of proliferation and clone formationInhibition of T-LAK cell-originated protein kinase (TOPK) nih.gov
Induction of Apoptosis in Cellular Models

A primary mechanism for the anti-cancer activity of cyanin chloride is the induction of apoptosis, or programmed cell death. nih.govbiopurify.cn Treatment with cyanin chloride and its glycosides has been shown to trigger apoptosis across multiple cancer cell lines. nih.gov In human colon cancer cells (HCT116 and HT29), cyanin chloride significantly induced cell death in a concentration-dependent manner, as confirmed by flow cytometry analysis. nih.gov

Apoptosis Induction by Cyanin Chloride/C3G in Cancer Cell Lines
Cell LineCompoundMethod of DetectionKey FindingReference
HCT116, HT29 (Colon Cancer)Cyanin ChlorideFlow CytometryConcentration-dependent increase in cell death nih.gov
HS578T (Breast Cancer)Cyanidin-3-glucosideFlow Cytometry, DAPI StainingDose-dependent increase in apoptotic cell population biopurify.cn
MCF-7 (Breast Cancer)Cyanidin-3-glucosideFlow Cytometry (Annexin V/PI)Apoptosis rate of over 51.5% after 24h exposure nih.gov
MIN6N (Pancreatic β-cells)Cyanidin-3-glucosideFlow Cytometry, Hoechst 33342Inhibited H2O2-induced apoptosis and DNA fragmentation spandidos-publications.com
Modulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic (e.g., Bcl-2, cIAP-1, cIAP2) Protein Expression by Cyanin Chloride

The apoptotic effects of cyanin chloride are mediated through the modulation of key proteins that regulate the cell death machinery. Research consistently shows that cyanin chloride and its derivatives shift the balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. spandidos-publications.com

In several cellular models, including pancreatic β-cells and various cancer cells, treatment with cyanidin-3-glucoside resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. spandidos-publications.comspandidos-publications.comnih.gov This increases the critical Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial membrane and subsequent activation of the apoptotic cascade. nih.gov

Furthermore, studies in colon cancer cells have shown that cyanin chloride treatment significantly increases the mRNA levels of Bax while decreasing the mRNA levels of several anti-apoptotic markers, including Bcl-2, cellular inhibitor of apoptosis protein (cIAP)-1, and cIAP2. nih.gov This comprehensive modulation of the Bcl-2 family and IAP family proteins underscores the compound's potent pro-apoptotic activity. nih.govspandidos-publications.com

Antioxidative Properties of Cyanin Chloride

Cyanin chloride is recognized for its potent antioxidant capabilities, which are fundamental to its protective effects against cellular damage. nih.gov It combats oxidative stress through multiple mechanisms, including the direct neutralization of reactive oxygen species and the reinforcement of the body's own antioxidant defense systems.

Cyanin chloride demonstrates a powerful ability to directly scavenge harmful free radicals. Its chemical structure, characterized by reactive hydroxyl groups, allows it to donate electrons to neutralize a variety of reactive oxygen species. This electron-scavenging ability makes it highly sensitive to and effective against ROS. nih.gov

Research has consistently shown its efficacy in neutralizing synthetic radicals in laboratory tests, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, with scavenging activity increasing in a concentration-dependent manner. nih.govbohrium.com More significantly, studies on its direct interaction with biologically relevant ROS have shown that cyanin chloride and its glycoside form, cyanidin-3-O-β-glucopyranoside, are highly efficient scavengers of hydrogen peroxide (H₂O₂), superoxide (B77818) anions (⁻O₂), and hydroxyl radicals (OH·). researchgate.netnih.gov This direct quenching of free radicals is a primary mechanism behind its antioxidant action, preventing these reactive molecules from damaging vital cellular components like DNA and lipids. researchgate.netnih.gov

Table 1: Documented ROS Scavenging Activities of Cyanin Chloride This table is interactive. You can sort and filter the data.

Radical Species Assay/Model System Finding Reference
DPPH Radical In vitro chemical assay Showed significant, concentration-dependent scavenging activity. bohrium.com, nih.gov
ABTS Radical In vitro chemical assay Demonstrated high radical scavenging ability. bohrium.com
Hydrogen Peroxide (H₂O₂) Direct interaction evaluation Found to be quickly oxidized by H₂O₂, indicating efficient scavenging. researchgate.net
Superoxide Anion (⁻O₂) Direct interaction evaluation Efficiently scavenged this reactive oxygen species. researchgate.net
Hydroxyl Radical (OH·) Direct interaction evaluation Acted as a highly efficient scavenger of this potent radical. researchgate.net, nih.gov

In addition to its direct radical-scavenging activity, cyanin chloride fortifies the cell's intrinsic antioxidant defenses. It achieves this by upregulating the expression and activity of several crucial antioxidant enzymes. This process is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a key transcription factor that controls the expression of a suite of antioxidant and detoxification genes. nih.gov

Upon stimulation by cyanin chloride, Nrf2 translocates to the cell nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes, thereby initiating their transcription. nih.gov Studies have demonstrated that cyanin chloride treatment leads to a significant increase in the mRNA and protein levels of enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) in various cell models. nih.govresearchgate.net Furthermore, in pancreatic β-cells, cyanin has been shown to reverse the inhibitory effect of methylglyoxal (B44143) on glyoxalase 1 (Glo-1) activity and to increase levels of glutathione (GSH), a critical component of the glutathione peroxidase (GPx) and glutathione S-transferase (GSTs) systems. nih.gov A related compound, cyanidin-3-glucoside, has also been observed to significantly enhance the production of superoxide dismutase (SOD). researchgate.net

The combined effects of direct ROS scavenging and enhancement of endogenous antioxidant enzymes provide robust protection against cellular damage induced by oxidative stress. nih.govresearchgate.net Research across various models has confirmed this protective role. For instance, in C. elegans, pretreatment with cyanin chloride was found to significantly decrease neuronal loss following exposure to hydrogen peroxide, a potent oxidant. ursinus.edu

In metabolic disease models, cyanin chloride protects pancreatic β-cells from damage and apoptosis caused by the reactive compound methylglyoxal. nih.gov It achieves this by reducing ROS generation and preserving the activity of the detoxifying enzyme glyoxalase-1. nih.gov Furthermore, cyanin chloride and its derivatives have been shown to inhibit the copper-induced oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. researchgate.net This protective effect against lipid peroxidation underscores its potential to mitigate oxidative damage to cellular membranes and other lipid-based structures. researchgate.net In vascular endothelial cells, it protects against inflammation induced by Angiotensin II by suppressing free radicals. researchgate.net

Anti-inflammatory Effects of Cyanin Chloride

Cyanin chloride exhibits significant anti-inflammatory properties, primarily by modulating the signaling pathways that lead to the production of inflammatory mediators. bohrium.comnih.gov It can suppress the expression of key proteins involved in the inflammatory cascade, including cytokines and chemokines.

A key mechanism of cyanin chloride's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory cytokines. In studies using human skin cell models of psoriasis, cyanin chloride significantly inhibited the mRNA expression of interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) that were stimulated by a cocktail of inflammatory agents (TNF-α/IL-17A/IFN-γ). bohrium.com Similarly, in a mouse model of neuroinflammation, cyanin chloride treatment suppressed the lipopolysaccharide (LPS)-induced upregulation of Tumor Necrosis Factor-alpha (TNF-α) and IL-6 in the hippocampus. nih.gov The compound has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. bohrium.com This broad suppression of key cytokines highlights its potential to dampen inflammatory responses in various pathological conditions.

Table 2: Effect of Cyanin Chloride on Pro-inflammatory Cytokine Production This table is interactive. You can sort and filter the data.

Cytokine Cell/Animal Model Inflammatory Stimulus Outcome Reference
TNF-α Mouse Hippocampus Lipopolysaccharide (LPS) Upregulation was inhibited. nih.gov
IL-1α HaCaT Human Keratinocytes TNF-α/IL-17A/IFN-γ mRNA expression was significantly inhibited. bohrium.com
IL-1β HaCaT Human Keratinocytes TNF-α/IL-17A/IFN-γ mRNA expression was significantly inhibited. bohrium.com
IL-6 HaCaT Human Keratinocytes TNF-α/IL-17A/IFN-γ mRNA expression was significantly inhibited. bohrium.com
IL-6 Mouse Hippocampus Lipopolysaccharide (LPS) Upregulation was inhibited. nih.gov

Beyond cytokines, cyanin chloride also modulates the expression of chemokines, which are signaling proteins that direct the migration of immune cells to sites of inflammation. bohrium.com In a human skin cell model relevant to psoriasis, cyanin chloride was found to significantly inhibit the mRNA expression of the chemokines CXCL8 (also known as IL-8) and CCL20. bohrium.com The regulation of CCL20 was linked to the inhibition of the STAT3 transcription factor's phosphorylation. bohrium.com By reducing the levels of these chemoattractant molecules, cyanin chloride can interfere with the recruitment of immune cells that perpetuate the inflammatory cycle.

Anti-inflammatory Action in Specific Pathological Models

Cyanin chloride has demonstrated significant anti-inflammatory effects across various pathological models, targeting key inflammatory mediators and pathways. Its action has been observed in models of neuroinflammation-associated depression, bacterial-induced inflammation, and skin inflammation.

Neuroinflammation is considered a critical factor in the development of depression. nih.govacs.org Studies utilizing a lipopolysaccharide (LPS)-induced depression model in mice have shown that cyanin chloride exerts a potent antidepressant effect by mitigating hippocampal inflammation. nih.govacs.org LPS administration is a recognized method for inducing an inflammatory response that leads to depressive-like behaviors. nih.govfrontiersin.org

In this model, cyanin chloride treatment was found to inhibit the hyperactivity of microglia, the primary immune cells in the brain. nih.gov Furthermore, it suppressed the upregulation of key pro-inflammatory cytokines in the hippocampus, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govacs.org The reduction in these cytokines points to a significant anti-inflammatory role for cyanin chloride within the central nervous system during depression-like states. nih.gov The effect on TNF-α was particularly noteworthy, with a significant decrease observed. acs.org These findings, observed both in vivo in mice and in vitro in cultured BV2 and U251 glial cells, underscore the compound's potential to counteract neuroinflammation. nih.govacs.org

Table 1: Effect of Cyanin Chloride on Inflammatory Markers in LPS-Induced Depression Model

Model System Key Inflammatory Marker Observed Effect of Cyanin Chloride Reference
LPS-Challenged Mice (Hippocampus) TNF-α Significant Decrease nih.govacs.org
LPS-Challenged Mice (Hippocampus) IL-6 Downregulation nih.govacs.org
LPS-Challenged Mice (Hippocampus) Microglia Hyperactivity Suppressed nih.gov

Streptococcus suis (S. suis) is a zoonotic pathogen that can cause severe infections, with inflammation being a primary characteristic of its pathogenesis. jmb.or.kr Research on the effects of cyanidin-3-O-glucoside (C3G), a glycoside of cyanidin, has revealed its protective capabilities against the inflammatory response triggered by S. suis in J774 murine macrophage cells. jmb.or.kr

C3G was shown to significantly reduce the production of pro-inflammatory cytokines, namely TNF-α, Interleukin-1β (IL-1β), and IL-6, in macrophages infected with S. suis. jmb.or.kr The underlying mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways. The study demonstrated that C3G suppressed the S. suis-induced activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways. jmb.or.kr This was evidenced by the inhibited phosphorylation of p38, extracellular signal-regulated kinase (ERK1/2), Jun-N-terminal kinase (JNK1/2), the inhibitor κB-α, and the NF-κB p65 subunit. jmb.or.kr These results indicate that the compound ameliorates cell injury by targeting and downregulating central inflammatory signaling cascades. jmb.or.kr

Table 2: Mechanistic Action of Cyanidin-3-O-Glucoside on S. suis-Induced Inflammation

Target Pathway Specific Molecule Observed Effect of C3G Reference
Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 Significant Inhibition of Production jmb.or.kr
MAPK Pathway p38, ERK1/2, JNK1/2 Inhibition of Phosphorylation jmb.or.kr

In the context of psoriasis, a chronic inflammatory skin disease, cyanin chloride has been investigated for its ability to modulate inflammatory responses in human keratinocyte (HaCaT) cell models. researchgate.net Psoriasis is characterized by excessive inflammation and a compromised skin barrier. researchgate.net

In a psoriasis model induced by a cocktail of TNF-α, Interleukin-17A (IL-17A), and Interferon-gamma (IFN-γ), cyanin chloride demonstrated significant regulatory effects. researchgate.net It markedly inhibited the mRNA expression of inflammatory cytokines such as Interleukin-1α (IL-1α), IL-1β, and IL-6. researchgate.net The compound also suppressed the expression of chemokines CXCL8 and CCL20, which are involved in recruiting immune cells to the site of inflammation. researchgate.net Mechanistically, cyanin chloride was found to inhibit the phosphorylation of the STAT3 transcription factor in a concentration-dependent manner, which is linked to the regulation of the chemokine CCL20. researchgate.net These findings suggest that cyanin chloride can mitigate excessive skin inflammatory reactions characteristic of psoriasis. researchgate.net

Table 3: Effect of Cyanin Chloride on Inflammatory Mediators in a Psoriasis HaCaT Cell Model

Mediator Type Specific Mediator Observed Effect of Cyanin Chloride Reference
Inflammatory Cytokines (mRNA) IL-1α, IL-1β, IL-6 Significant Inhibition researchgate.net
Chemokines (mRNA) CXCL8, CCL20 Significant Inhibition researchgate.net

Neuroprotective Potential of Cyanin Chloride

Beyond its anti-inflammatory properties, cyanin chloride exhibits neuroprotective effects through multiple mechanisms, including the enhancement of neurotrophic support and the reduction of excitotoxicity.

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and plasticity of neurons, playing a vital role in learning and memory. nih.govfrontiersin.org Reduced levels of BDNF are associated with neurodegenerative conditions and depression. nih.govnih.gov

In studies of LPS-induced depression, a condition linked to decreased neurotrophic support, treatment with cyanin chloride was shown to reverse the downregulation of BDNF expression in the hippocampus. nih.govacs.org This restoration of BDNF suggests that cyanin chloride can improve neurotrophic function, which is a key component of its antidepressant and neuroprotective effects. nih.govacs.org The ability of anthocyanins, the class of compounds to which cyanin belongs, to up-regulate BDNF expression has been noted as a mechanism to promote neurogenesis and improve depressive-like behaviors. researchgate.net

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785). nih.gov The concentration of glutamate in the synaptic cleft is regulated by excitatory amino acid transporters (EAATs), with the glial transporter EAAT2 (also known as GLT-1) playing a major role in its clearance. nih.govnih.gov Dysfunction or reduced expression of these transporters can lead to excitotoxic neuronal injury. nih.gov

Table 4: Neuroprotective Mechanisms of Cyanin Chloride

Neuroprotective Mechanism Key Molecular Target Observed Effect of Cyanin Chloride Reference
Improvement of Neurotrophic Function Brain-Derived Neurotrophic Factor (BDNF) Recovered downregulated expression nih.govacs.org
Attenuation of Excitotoxicity Glutamate-Aspartate Transporter (GLAST) Recovered downregulated expression nih.govacs.org

Protection against Neurodegenerative Conditions

Cyanin chloride and its aglycone form, cyanidin, have demonstrated notable neuroprotective properties. Research indicates these compounds can mitigate factors associated with neurodegenerative diseases, such as Alzheimer's. One of the key mechanisms is the reduction of oxidative stress and neuroinflammation. mdpi.commdpi.com

In studies involving amyloid-beta (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease, cyanidin has been shown to protect nerve cells. It effectively decreases the accumulation of reactive oxygen species (ROS) and subsequent DNA damage, thereby inhibiting mitochondria-mediated apoptosis in neuronal cells. nih.gov Pretreatment with cyanidin significantly attenuated Aβ-induced cell death and adverse morphological changes in PC12 cells. nih.gov Furthermore, cyanidin can suppress neuroinflammation mediated by the TLR4/NOX4 signaling pathway, which is activated by Aβ. mdpi.com It also upregulates the production of crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) through the activation of the Nrf2 pathway. mdpi.com

Studies on lipopolysaccharide (LPS)-induced depression-like behavior in mice have shown that cyanin chloride can ameliorate hippocampal inflammation and excitotoxicity, suggesting its potential as an antidepressant agent. mdpi.com This action is linked to reducing inflammation in the hippocampus and modulating glutamate metabolism. mdpi.com

Effects on Retinal Neurons and Glaucoma-Related Pathways

Glaucoma, a leading cause of irreversible blindness, involves the progressive loss of retinal ganglion cells, with neuroprotection being a critical therapeutic goal. nih.gov High levels of extracellular glutamate are toxic to the optic nerve, and the glutamate-aspartate transporter (GLAST) in retinal Müller cells plays a vital role in managing glutamate levels. nih.gov

Research has shown that cyanin chloride can protect retinal Müller cells from damage caused by elevated pressure, a key factor in glaucoma. In a study using cultured rat retinal Müller cells subjected to hyperbaric pressure, cyanin chloride treatment significantly improved cell survival rates. nih.gov The compound was found to inhibit the pressure-induced decrease in both GLAST mRNA and protein expression. nih.gov This suggests that cyanin chloride may act as a neuroprotective agent in glaucoma treatment by preserving the function of Müller cells in clearing excess glutamate. nih.gov

Effects on Bone Metabolism and Osteoclastogenesis

Cyanin chloride has been identified as a potent regulator of bone metabolism, particularly in inhibiting bone resorption. Osteolytic conditions such as osteoporosis are often characterized by the excessive production and activation of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov

Inhibition of Receptor Activator of NF-κB Ligand (RANKL)-Mediated Osteoclast Formation

The formation of osteoclasts is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Studies have demonstrated that cyanin chloride effectively inhibits RANKL-induced osteoclast formation from precursor cells. tandfonline.comresearchgate.net This inhibition is achieved by interfering with key signaling pathways. Specifically, cyanin chloride suppresses the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α. researchgate.net It also attenuates the phosphorylation of extracellular signal-regulated kinases (ERK) and abrogates RANKL-induced calcium oscillations. Furthermore, it downregulates the expression of c-Fos and the activation of the nuclear factor of activated T cells calcineurin-dependent 1 (NFATc1), both of which are critical transcription factors for osteoclast differentiation. tandfonline.com

Mechanism of Action Effect of Cyanin Chloride
RANKL-induced NF-κB Activation Inhibited
IκB-α Degradation Suppressed
ERK Phosphorylation Attenuated
Calcium Oscillations Abrogated
NFATc1 Activation Inhibited
c-Fos Expression Inhibited

Suppression of Hydroxyapatite (B223615) Resorption by Cyanin Chloride

Consistent with its ability to inhibit osteoclast formation, cyanin chloride also suppresses the functional activity of mature osteoclasts. researchgate.net Research shows that it impairs the resorption of hydroxyapatite, the primary mineral component of bone. nih.gov This is further supported by the finding that cyanin chloride downregulates the expression of genes that are markers for osteoclast function, such as calcitonin receptor (ctr), cathepsin K (ctsk), and tartrate-resistant acid phosphatase (trap). tandfonline.com

Protection against Ovariectomy-Induced Bone Loss

The efficacy of cyanin chloride in preventing bone loss has been confirmed in in vivo models. In studies using ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis, treatment with cyanin chloride provided significant protection against bone loss. researchgate.net The compound's ability to suppress RANKL-mediated osteoclastogenesis translates into the preservation of bone mineral density and strength in a living organism. researchgate.net

Antimicrobial and Antivirulence Mechanisms

Cyanin chloride has emerged as a promising agent not for direct killing of bacteria, but for disarming them by targeting their virulence factors. This is particularly relevant in the context of antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research has identified cyanin chloride as an effective inhibitor of Sortase A (SrtA), a crucial enzyme in many Gram-positive bacteria. nih.govtandfonline.com SrtA is responsible for anchoring surface proteins, including virulence factors, to the bacterial cell wall, which are essential for adhesion, invasion, and biofilm formation. nih.govtandfonline.com Cyanin chloride was found to have a reversible inhibitory effect on SrtA activity with an IC50 value of 21.91 μg/mL. nih.govtandfonline.com

Inhibition of Sortase A (SrtA) Activity in Staphylococcus aureus

Cyanin chloride has been identified as an effective inhibitor of Sortase A (SrtA), a crucial enzyme in Staphylococcus aureus. nih.gov SrtA is a cysteine transpeptidase that anchors surface proteins containing an LPXTG motif to the cell wall, playing a vital role in the pathogen's ability to colonize and cause infection. nih.govnih.gov Studies have demonstrated that cyanin chloride exhibits a reversible inhibitory effect on the activity of SrtA. tandfonline.comresearchgate.net The potency of this inhibition has been quantified, with research reporting a half-maximal inhibitory concentration (IC₅₀) of 21.91 μg/mL. nih.govnih.govtandfonline.com This inhibitory action does not interfere with the growth of S. aureus at the concentrations required to inhibit the enzyme, suggesting it acts as an anti-virulence agent rather than a conventional antibiotic. nih.gov Molecular docking and fluorescence quenching studies have confirmed a strong and stable interaction between cyanin chloride and SrtA. nih.govresearchgate.net

Antagonism of SrtA-Related Virulence Phenotypes

By inhibiting SrtA, cyanin chloride effectively disrupts several virulence-related processes in Staphylococcus aureus. nih.govresearchgate.net This antagonism of SrtA-dependent functions hinders the pathogen's ability to interact with the host and establish infections. nih.govresearchgate.net

Fibrinogen Adhesion: The adhesion of S. aureus to fibrinogen, a key step in bloodstream infections and colonization of medical devices, is significantly reduced in the presence of cyanin chloride. nih.govresearchgate.net

Cell Invasion: The compound has been shown to inhibit the invasion of S. aureus into human alveolar epithelial cells (A549). nih.govnih.gov In one study, treatment with 64 μg/mL of cyanin chloride markedly reduced the invasive capacity of the bacteria. nih.gov

Biofilm Formation: Biofilm formation, which protects bacteria from host immune responses and antibiotics, is another SrtA-mediated process antagonized by cyanin chloride. nih.govresearchgate.net The compound interferes with the ability of S. aureus to form these resilient communities. researchgate.net It has also been shown to inhibit biofilm formation by oral streptococci, such as Streptococcus mutans, by reducing the production of water-insoluble glucans. nih.gov

Surface Protein Anchoring: Cyanin chloride interferes with the anchoring of key surface proteins, such as Protein A (SpA). nih.govnih.gov SpA plays a crucial role in immune evasion by binding to the Fc region of immunoglobulins. nih.gov Flow cytometry analysis has shown that treatment with cyanin chloride reduces the amount of SpA displayed on the bacterial cell surface. nih.govresearchgate.net

Table 1: Effects of Cyanin Chloride on S. aureus SrtA and Virulence Phenotypes

Target/Phenotype Finding Source(s)
Sortase A (SrtA) Activity Reversibly inhibits SrtA with an IC₅₀ of 21.91 μg/mL. nih.gov, tandfonline.com, nih.gov
Fibrinogen Adhesion Significantly reduces adhesion of S. aureus to fibrinogen. nih.gov, researchgate.net
Cell Invasion Markedly reduces invasion of S. aureus into A549 cells. nih.gov, nih.gov
Biofilm Formation Antagonizes and inhibits the formation of S. aureus biofilms. nih.gov, researchgate.net, researchgate.net

| Surface Protein Anchoring | Interferes with the anchoring of Surface Protein A (SpA). | nih.gov, nih.gov, researchgate.net |

Other Biological Activities under Investigation

Beyond its anti-virulence properties against S. aureus, cyanin chloride is being investigated for other potential therapeutic applications.

Research indicates that cyanin chloride possesses gastroprotective properties. In studies using an ethanol-induced gastric ulcer model in mice, the compound demonstrated an ability to prevent the formation of lesions. nih.gov This protective effect is linked to its antioxidant and anti-inflammatory activities. nih.gov Specifically, cyanin chloride was found to inhibit the activity of myeloperoxidase (MPO), an enzyme associated with inflammation and tissue damage. nih.gov Interestingly, the gastroprotective activity of cyanin chloride appeared to be dose-dependent and influenced by sex, suggesting a potential interaction with hormonal status that requires further investigation. nih.gov The mechanisms are believed to involve the reduction of lipid peroxidation and the inhibition of pro-inflammatory cytokines that contribute to ulceration. nih.gov

Cyanin chloride has been studied for its ability to inhibit key enzymes involved in carbohydrate digestion, which is a therapeutic target for managing postprandial hyperglycemia.

α-Glucosidase: This enzyme, located in the brush border of the small intestine, breaks down disaccharides into monosaccharides. Cyanidin has been identified as a potent inhibitor of α-glucosidase, with its activity being second only to delphinidin (B77816) among common anthocyanidins. nih.gov While cyanidin itself is an effective inhibitor, its glycosylated forms (anthocyanins) can have varied potency. nih.govnih.gov For instance, cyanidin-3-O-glucoside and cyanidin-3-galactoside (B13802184) have also been shown to be strong inhibitors of α-glucosidase. mdpi.comtandfonline.com Kinetic studies show that cyanidin-3-galactoside acts as a mixed-type inhibitor against intestinal sucrase. tandfonline.comtandfonline.com

α-Amylase: This enzyme begins the process of starch digestion in the mouth and small intestine. The inhibitory effect of cyanin chloride on α-amylase appears more complex. Some studies report that cyanidin and its glycosides have weak to no direct inhibitory activity on pancreatic α-amylase at low concentrations. nih.govresearchgate.net However, they were found to produce a synergistic inhibitory effect when combined with the drug acarbose. nih.govresearchgate.net In contrast, another study using a chromogenic assay established an IC₅₀ value of 141 μM for cyanidin against α-amylase. mdpi.com Furthermore, cyanidin-3-rutinoside, a related compound, was found to inhibit pancreatic α-amylase in a non-competitive manner with an IC₅₀ of 24.4 μM. nih.gov

Table 2: Inhibitory Activity of Cyanin Chloride and Related Glycosides on Carbohydrate-Hydrolyzing Enzymes

Enzyme Compound Reported IC₅₀ Inhibition Type Source(s)
α-Glucosidase Cyanidin 17.01 ± 1.35 μM - nih.gov
α-Glucosidase (Sucrase) Cyanidin-3-galactoside 0.50 ± 0.05 mM Mixed-type tandfonline.com, tandfonline.com
α-Glucosidase Cyanidin-3-O-glucoside 22.7 ± 7.1 μmol/L - mdpi.com
α-Amylase Cyanidin 141 μM - mdpi.com

| α-Amylase | Cyanidin-3-rutinoside | 24.4 ± 0.1 μM | Non-competitive | nih.gov |

Cyanin chloride has shown potential in modulating and strengthening the skin's barrier function. The skin barrier is critical for preventing water loss and protecting against external insults. nih.gov In a psoriasis model using human keratinocyte (HaCaT) cells, cyanin chloride demonstrated several beneficial effects. It significantly restored the transepidermal electrical resistance (TEER), an indicator of barrier integrity. Furthermore, it increased the mRNA levels of filaggrin, a key structural protein in the epidermis essential for skin barrier formation. mdpi.com The compound also exhibited anti-inflammatory properties in this model by inhibiting the expression of inflammatory cytokines (IL-1α, IL-1β, IL-6) and chemokines (CXCL8, CCL20), which are often elevated in skin barrier disorders.

Table 3: Effects of Cyanin Chloride on Skin Barrier Function Markers in a Psoriasis Model

Marker/Parameter Effect Mechanism/Significance Source(s)
Transepidermal Electrical Resistance (TEER) Significantly restored TEER value. Indicates strengthening of the physical skin barrier.
Filaggrin mRNA Increased expression in a concentration-dependent manner. Promotes formation of the cornified envelope, a key barrier component.
Inflammatory Cytokines (IL-1α, IL-1β, IL-6) Significantly inhibited mRNA expression. Reduces inflammatory reactions that can compromise the skin barrier.

| Inflammatory Chemokines (CXCL8, CCL20) | Significantly inhibited mRNA expression. | Reduces the recruitment of inflammatory cells to the skin. | |

Structure Activity Relationship Studies of Cyanin Chloride

Influence of Chemical Structure on Biological Activity

The specific arrangement of functional groups on the cyanin (B1213888) chloride molecule is a key determinant of its interaction with biological systems.

The antioxidant capacity of cyanin chloride and related anthocyanins is heavily influenced by the substitution pattern on the B-ring of the molecule. nih.gov

Hydroxyl Groups (-OH): A direct correlation exists between the number of hydroxyl groups on the B-ring and the antioxidant activity. nih.gov The ortho-dihydroxyphenyl group (catechol structure) on the B-ring of cyanidin (B77932) is particularly important for its potent antioxidant effects. researchgate.netnih.gov Compounds with more hydroxyl groups, such as delphinidin (B77816), consistently show higher antioxidant activity compared to cyanidin, which in turn is more potent than pelargonidin (B1210327) (which has fewer -OH groups). nih.gov This is because hydroxyl groups are effective electron donors, which allows them to scavenge free radicals. nih.gov

Methoxy (B1213986) Groups (-OCH₃): Conversely, the substitution of hydroxyl groups with methoxy groups tends to diminish antioxidant activity. nih.govmdpi.com For example, peonidin (B1209262) (which has a methoxy group) generally exhibits lower antioxidant potential than cyanidin. nih.gov This suggests that the free hydroxyl is more critical for radical scavenging than a methoxylated counterpart. nih.gov However, in some assays, the reducing power of anthocyanins was found to increase with the number of both hydroxyl and methoxy groups on the B-ring. mdpi.com

The following table summarizes the relative antioxidant activity of different anthocyanidins based on their B-ring substitution, providing a clear illustration of these structural effects. nih.gov

AnthocyanidinB-ring SubstituentsRelative Antioxidant Activity (Increasing Order)
Pelargonidin4'-OHLow
Peonidin4'-OH, 3'-OCH₃Low to Moderate
Cyanidin 3',4'-OH High
Malvidin4'-OH, 3',5'-OCH₃Moderate
Petunidin3',4'-OH, 5'-OCH₃High
Delphinidin3',4',5'-OHVery High

This table is interactive. Click on the headers to explore the relationship between structure and activity.

Cyanin chloride and its derivatives are known inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are important targets in managing hyperglycemia.

α-Glucosidase and α-Amylase Inhibition: The glycosylation pattern of cyanidin is a critical factor. Cyanidin-3-glucoside, the core structure of cyanin chloride, is a more potent inhibitor of intestinal sucrase and pancreatic α-amylase than its aglycone form, cyanidin. nih.govresearchgate.net This highlights the importance of the sugar moiety at the C3 position for effective inhibition. nih.gov Further modifications to this sugar can fine-tune the inhibitory activity. For instance, cyanidin-3-galactoside (B13802184) is a more potent sucrase inhibitor than cyanidin-3-glucoside, but a weaker α-amylase inhibitor. nih.gov The addition of another sugar at the C5 position, as in cyanidin-3,5-diglucoside, dramatically decreases the inhibitory potency against both enzymes, suggesting that bulkiness at this position is detrimental to binding at the enzyme's active site. nih.gov

The interaction is believed to be primarily competitive, where the anthocyanin binds to the active site of the enzyme, preventing the substrate from binding. nih.govnih.gov The bulky structure of the anthocyanin may act like a "cap," masking the active site. researchgate.net

The presence or absence of a sugar moiety (glycosylation) creates a significant difference between the activity of the aglycone (cyanidin) and its glycoside (cyanin).

Antioxidant Activity: Generally, glycosylation of anthocyanidins tends to lower their antioxidant activity in many in vitro assays. mdpi.comresearchgate.net The aglycone, cyanidin, often shows higher radical scavenging capacity than its glycoside, cyanin (cyanidin-3-glucoside). mdpi.comnih.gov This is sometimes attributed to the bulky sugar group causing steric hindrance, which can reduce the coplanarity of the B-ring with the rest of the molecule and decrease electronic delocalization. nih.gov However, this is not a universal rule, as the effect of glycosylation can depend on the specific assay and the radical source used. mdpi.com

Enzyme Inhibition: In contrast to antioxidant activity, glycosylation at the C3 position enhances the ability to inhibit α-amylase and α-glucosidase. nih.govresearchgate.net Cyanidin-3-glucoside is a significantly better inhibitor of these enzymes than cyanidin itself. nih.gov

Stability and Bioavailability: Glycosylation generally increases the stability and water solubility of the molecule compared to the aglycone. mdpi.com Cyanidin-3-glucoside is more stable than cyanidin, particularly in acidic conditions. researchgate.net While in vitro activity of the aglycone might be higher in some cases, the increased stability and altered absorption of the glycoside can lead to better bioavailability and comparable or even higher activity in vivo. researchgate.netmdpi.com

The following table provides a comparative overview of the activity profiles.

PropertyCyanidin (Aglycone)Cyanin (Glycoside)Key Findings
Antioxidant Capacity Generally HigherGenerally LowerGlycosylation may cause steric hindrance, reducing radical scavenging efficiency. nih.gov
α-Amylase Inhibition WeakerStrongerThe 3-O-glucoside moiety is crucial for potent inhibition. nih.gov
Stability (pH 2.0) Lower (27% remaining after 8h)Higher (99% remaining after 8h)The sugar moiety protects the molecule from degradation. researchgate.net

This table is interactive. Explore the differences between the aglycone and glycoside forms.

Cyanin chloride has demonstrated the ability to inhibit osteoclastogenesis, the process of forming osteoclasts, which are cells that break down bone tissue. nih.gov This activity is crucial for its potential role in mitigating bone loss in conditions like osteoporosis. nih.govnih.gov

The mechanism is linked to the suppression of the RANKL signaling pathway. nih.gov Specifically, cyanin chloride has been shown to:

Inhibit the activation of NF-κB, a key transcription factor in osteoclast formation. nih.gov

Attenuate the phosphorylation of extracellular signal-regulated kinases (ERK). nih.gov

Abrogate RANKL-induced calcium oscillations and the subsequent activation of NFATc1 and c-Fos, which are critical downstream regulators of osteoclast differentiation. nih.govresearchgate.net

The core structure of cyanidin, with its specific hydroxylation pattern, is believed to be responsible for these inhibitory effects on the signaling cascades that lead to osteoclast formation and bone resorption. nih.gov

Conformational Analysis and Stability in Relation to Activity

The biological activity of cyanin chloride is not static; it is highly dependent on its conformation and stability, which are primarily influenced by the pH of the surrounding environment. nih.gov

Anthocyanins like cyanin chloride exist in a pH-dependent equilibrium between several structural forms, each with a distinct color and reactivity:

pH < 3: It exists predominantly as the red-colored flavylium (B80283) cation. wikipedia.org This form is highly stable. researchgate.netresearchgate.net

Neutral pH (around 7-8): The molecule undergoes structural transformations to form a colorless carbinol pseudobase and a violet-colored quinoidal base. wikipedia.orgacs.org At neutral pH, cyanin chloride shows very little visually perceptible color and has lower stability. tandfonline.comceon.rs

pH > 11: It forms a blue quinoidal base, which can further transform into a yellowish chalcone. wikipedia.orgacs.org

These conformational changes directly impact biological activity. For example, the antioxidant capacity can vary between the different structural forms, with forms having more available hydroxyl groups generally showing higher activity. nih.gov The stability of the flavylium cation at acidic pH is a key reason for the higher stability of cyanin chloride under these conditions compared to its aglycone, cyanidin. researchgate.net After 8 hours at pH 2.0, 99% of cyanidin-3-glucoside remained intact, compared to only 27% of cyanidin. researchgate.net This enhanced stability is crucial for its potential applications, as it allows the molecule to remain in an active form for longer periods under specific conditions.

Computational and Theoretical Studies on Cyanin Chloride

Quantum Chemical Calculations and Spectroscopic Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure and spectroscopic properties of cyanin (B1213888) chloride. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which govern the molecule's color and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of molecules, while its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used for studying electronically excited states. mdpi.comacs.org For cyanin chloride and related cyanine (B1664457) dyes, DFT is employed to optimize molecular geometries and predict electronic properties. dtic.milresearchgate.net TD-DFT, in particular, is crucial for modeling the photophysical characteristics, such as UV-visible absorption and fluorescence spectra, which are central to the function of these dyes. mdpi.comnih.gov

However, cyanine dyes are known to be challenging systems for standard computational methods. acs.org Their highly delocalized π-electron systems and significant charge-transfer character upon excitation can lead to inaccuracies in calculations. rug.nl Specifically, many common DFT functionals suffer from a self-interaction error that becomes particularly pronounced in delocalized charged molecules like cyanins, often resulting in an underestimation of excitation energies. acs.orgrug.nl Despite these challenges, TD-DFT remains a frequently employed tool for predicting the properties of cyanine dyes due to its balance of computational cost and accuracy. rug.nl

Semiempirical methods, such as AM1, PM3, and MNDO, are simplified, faster versions of quantum mechanical theory that incorporate parameters derived from experimental data. uni-muenchen.de Due to their lower computational cost compared to ab initio methods or DFT, they are particularly useful for initial explorations of large molecules and complex systems.

In the context of cyanin chloride, semiempirical methods are valuable for performing conformational analysis. libretexts.org This involves systematically searching for the various possible three-dimensional arrangements (conformers) of the molecule to identify the most stable, low-energy structures. researchgate.net Identifying these stable conformers is a critical first step before applying more computationally expensive and accurate methods like DFT or TD-DFT for property prediction. libretexts.org These methods allow for the efficient exploration of the potential energy surface, providing insights into the molecule's flexibility and preferred shapes. researchgate.net

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build molecular orbitals, while the functional describes the exchange-correlation energy. For cyanine dyes, selecting an appropriate combination is critical for obtaining reliable results. mdpi.comacs.org

Studies have compared various functionals, including hybrids like B3LYP and PBE0, and the Minnesota functional family (e.g., M06, M06-2X), for their ability to predict the electronic properties of cyanines. mdpi.comacs.org While standard functionals often show poor performance for cyanines, newer, range-separated, or double-hybrid functionals can provide more accurate predictions. acs.orgacs.org Similarly, the choice of basis set, from Pople-type sets like 6-31G(d,p) to larger sets like 6-311+G(2d,p) or Dunning's correlation-consistent sets, significantly impacts the results. mdpi.comboisestate.edu The inclusion of diffuse functions (indicated by + or aug-) is often necessary for accurately describing the delocalized electrons in these systems. mdpi.commdpi.com Research indicates that using a large basis set, such as 6-311+G(2d,p), with a suitable functional like PBE0, can yield acceptable accuracy, with differences between theoretical and experimental values as low as 0.24 eV. mdpi.com

Table 1: Comparison of DFT Functionals and Basis Sets for Predicting Absorption Maxima (λmax) of a Cyanine Dye. mdpi.com
FunctionalBasis SetCalculated Excitation Energy (eV)Calculated λmax (nm)Deviation from Experiment (eV)
PBE06-31G(d,p)2.884310.41
PBE06-31+G(d,p)2.774480.30
PBE06-311+G(d,p)2.754510.28
PBE06-311+G(2d,p)2.714580.24
B3LYP6-311+G(2d,p)2.634710.16
CAM-B3LYP6-311+G(2d,p)3.064050.59

Experimental value used for comparison is 2.47 eV (502 nm). mdpi.com

TD-DFT is the primary method for calculating the vertical excitation energies of cyanin chloride, which correspond to the absorption of light. mdpi.comacs.org These calculations simulate the transition from the electronic ground state (S₀) to various excited states (S₁, S₂, etc.). The output provides the energy of each transition and its corresponding oscillator strength, which is a measure of the transition's probability or intensity. mdpi.com The lowest energy transition with a high oscillator strength typically corresponds to the main peak (λmax) in the experimental UV-visible absorption spectrum. mdpi.comlibretexts.org

For cyanin chloride and its glycosides, the calculated spectra are compared with experimental data, which show a characteristic strong absorption band in the visible region, responsible for their vibrant color. researchgate.netresearchgate.net Experimental studies in methanolic HCl show absorption maxima for cyanidin (B77932) chloride around 525-535 nm. drugfuture.com Computational models aim to reproduce this, though, as noted, systematic errors can lead to underestimation of the absorption wavelength. acs.org Calculations typically consider the first several singlet excited states to ensure the main transition is captured. mdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com MD simulations model the system using classical mechanics, allowing for the observation of complex processes like protein binding, self-assembly, and conformational changes in solution. mdpi.comrsc.org

MD simulations, often combined with molecular docking, are powerful tools for investigating how cyanin chloride and its derivatives, such as cyanidin-3-O-glucoside (C3G), interact with biological macromolecules like proteins. nih.govnih.govnih.gov These simulations can predict the preferred binding location (interaction site) on a protein and identify the specific amino acid residues involved in the interaction. nih.govnih.gov

The primary forces driving these interactions are typically hydrogen bonds and hydrophobic interactions. nih.govnih.gov By analyzing the simulation trajectory, researchers can determine the stability of the cyanin-protein complex and calculate the binding free energy using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. nih.gov This provides a quantitative measure of the binding affinity. For instance, studies on the interaction of C3G with various proteins have identified key binding sites and calculated the interaction energies, revealing the molecular basis for its carrier potential in biological systems. nih.govnih.govnih.gov

Table 2: Calculated Binding Interactions of Cyanidin-3-O-glucoside (C3G) with Various Proteins.
Target ProteinPrimary Interaction ForcesKey Interacting Residues (Example)Calculated Binding/Interaction EnergySource
Amyloid-β (Aβ) FibrilHydrogen bonds, Hydrophobic interactionsG9, E11, V12, H13, K16, A21, E22-181.31 to -197.72 kJ/mol (CDOCKER Energy) nih.gov
SARS-CoV-2 Spike ProteinHydrogen bonds, Hydrophobic interactionsNot specified-31.56 ± 2.12 kcal/mol (MM/GBSA) nih.gov
Bovine Serum Albumin (BSA)Hydrogen bondsHydroxyl groups on the B ring of C3G are keyBinding Constant (Ka) calculated nih.gov
β-Conglycinin (7S)Electrostatic forcesNot specifiedKa = 0.81 × 104 M-1 nih.gov
Glycinin (11S)Electrostatic forcesNot specifiedKa = 2.41 × 104 M-1 nih.gov
β-Casein (from milk)Hydrogen bonds, Hydrophobic interactionsNot specified-31.85 kcal/mol (Binding Energy) nih.gov

Simulation of Interactions with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interactions between small molecules, such as cyanin chloride (also known as cyanidin-3-O-glucoside or C3G), and biological macromolecules like proteins and nucleic acids. These computational techniques provide detailed insights into binding affinities, modes of interaction, and the conformational changes that occur upon complex formation.

Studies have explored the binding of C3G to various proteins. Molecular docking analyses have shown that hydrogen bonding and hydrophobic interactions are the primary forces governing the stability of complexes between C3G and major cow's milk proteins, including α-casein and β-casein. nih.govresearchgate.net Among these, β-casein was identified as the most effective carrier for C3G based on interaction stability. nih.gov Similarly, interactions with other proteins such as bovine serum albumin (BSA), hemoglobin, and myoglobin (B1173299) are also dominated by hydrogen bonds and van der Waals forces. capes.gov.brresearchgate.netnih.gov In the case of BSA, C3G has been shown to bind to site II of the protein, causing a partial unfolding of the protein's structure. nih.gov The binding process is spontaneous, with a binding constant (Ka) of 1.88 × 105 M-1. nih.gov Further studies have confirmed that C3G can be inserted into the hydrophobic cavity of BSA. nih.gov The interaction with walnut protein isolate (WPI) has also been found to be spontaneous, driven by hydrophobic forces, with a Gibbs free energy change (ΔG) of -8.05 kJ/mol. nih.gov Recent research has also highlighted the potential for covalent binding between C3G and proteins, targeting specific amino acid residues like lysine, arginine, asparagine, glutamine, and cysteine in proteins such as the insulin-degrading enzyme. nih.gov

The interaction of cyanin chloride with nucleic acids has also been a subject of investigation. A key study using a gel electrophoresis assay with supercoiled plasmid DNA examined the ability of cyanin chloride and its glucoside derivatives to interact with DNA. The results provided no evidence of DNA intercalation by these compounds under physiological pH conditions. nih.govnih.gov However, the same study revealed that cyanin chloride can inhibit the catalytic activity of human topoisomerase I, an enzyme crucial for DNA replication and transcription, although this inhibition was observed only at high concentrations (above 50 μM). nih.govnih.govresearchgate.net

MacromoleculeComputational MethodKey FindingsBinding Affinity / EnergyPrimary Interaction Forces
Bovine Serum Albumin (BSA)Molecular Docking, Fluorescence SpectroscopyBinds to site II, causes partial unfolding of BSA structure. nih.gov Closer to Tyr than Trp residues. nih.govKa = 1.88 × 105 M-1nih.govHydrogen Bonds, Van der Waals Forces nih.govnih.gov
Hemoglobin (Hb)Molecular Modeling, Multi-spectral TechniquesQuenches fluorescence in a static mode; partially destroys secondary structure. capes.gov.brresearchgate.netnih.govKb = 0.695 × 104 L mol−1 (at 308 K) capes.gov.brresearchgate.netHydrogen Bonds, Van der Waals Forces capes.gov.brresearchgate.netnih.gov
Myoglobin (Mb)Molecular Modeling, Multi-spectral TechniquesQuenches fluorescence in a static mode; partially destroys secondary structure. capes.gov.brresearchgate.netnih.govKb = 1.545 × 104 L mol−1 (at 308 K) capes.gov.brresearchgate.netHydrogen Bonds, Van der Waals Forces capes.gov.brresearchgate.netnih.gov
Cow's Milk Proteins (Caseins)Molecular Docking, Molecular Dynamicsβ-Casein is the most stable carrier. nih.govNot specifiedHydrogen Bonds, Hydrophobic Interactions nih.govresearchgate.net
Walnut Protein Isolate (WPI)Fluorescence Spectroscopy, Structural ExplorationBinding is spontaneous and leads to conformational changes in WPI. nih.govΔG = -8.05 kJ/mol nih.govHydrophobic Interactions nih.gov
DNAGel Electrophoresis AssayNo evidence of intercalation. nih.govnih.govNot applicableNot applicable
Human Topoisomerase IGel Electrophoresis AssayInhibits catalytic activity at high concentrations (>50 μM). nih.govnih.govresearchgate.netNot specifiedNot specified

HOMO-LUMO Analysis and Charge Transfer Properties

The electronic properties of cyanin chloride, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its color, reactivity, and charge transfer capabilities. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and the energy required for electronic excitation.

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to calculate these electronic parameters. For cyanidin-3-O-glucoside (C3G), the HOMO and LUMO energy levels are significantly influenced by the molecule's charge state and protonation pattern, which vary with pH. rsc.org For the flavylium (B80283) cation form, which is predominant at low pH, the HOMO and LUMO orbitals are primarily located in the plane of the chromophore, extending over both the A and C rings and the B ring. rsc.org This delocalization is characteristic of the π-conjugated system.

The HOMO-LUMO energy gap is a key determinant of the molecule's color; a smaller gap corresponds to absorption of longer wavelength light. Theoretical calculations have shown that for flavylium-type compounds, the HOMO-LUMO energy gaps are narrower for the neutral quinoidal base forms compared to the flavylium cation forms by approximately 2.5 eV. nih.gov This is consistent with the observed color changes of anthocyanins with pH. Deprotonation generally raises the energies of both the HOMO and LUMO, leading to a decrease in the HOMO-LUMO gap. rsc.org

Charge transfer is an essential aspect of the functionality of many dyes. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In cyanin chloride, this corresponds to a π-π* transition. The distribution of electron density changes upon this excitation, which can be visualized through electron density difference maps. These maps show a clear transfer of charge from a donor part of the molecule to an acceptor part upon excitation. The efficiency of this intramolecular charge transfer is crucial for applications such as in dye-sensitized solar cells.

It is important to note that accurately predicting the excitation energies of cyanine dyes with TD-DFT can be challenging, often requiring specific functionals or correction factors to achieve good agreement with experimental data. nih.govmdpi.comresearchgate.net

Molecular State of Cyanidin-3-O-glucosideHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Flavylium Cation (A+)-7.2-4.13.1 rsc.org
Neutral Base (A4')-5.6-3.12.5 rsc.org
Neutral Base (A7)-5.9-3.12.8 rsc.org
Anionic (A-4')-4.3-1.82.5 rsc.org
Anionic (A-7)-4.5-1.92.6 rsc.org

Analytical Methodologies for Cyanin Chloride Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of cyanin (B1213888) chloride analysis, allowing researchers to isolate the compound from other structurally similar anthocyanins and flavonoids. The choice of technique often depends on the research goals, sample complexity, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent and powerful techniques for the analysis of cyanin chloride. acs.org These methods offer high resolution and sensitivity for separating and quantifying anthocyanins in various samples, including fruit juices, plant extracts, and food products. researchgate.netembrapa.brresearchgate.nettandfonline.com UHPLC, which utilizes smaller particle size columns (typically under 2 µm), provides even faster analysis times and greater resolution compared to conventional HPLC. nih.govresearchgate.net

UHPLC systems have been successfully employed in the untargeted metabolomics of plants like purple-fleshed sweet potatoes to reveal a wide diversity of anthocyanins, including numerous cyanidin (B77932) derivatives. nih.gov Similarly, UHPLC has been used to analyze the phenolic profiles of fruits like blackcurrants and the leaves of pear cultivars, identifying and quantifying cyanin chloride among other compounds. mdpi.comnih.gov The method's robustness allows for the separation of complex mixtures of anthocyanins, such as the 28 different types found in poplar leaves, which included cyanin chloride. nih.gov

To achieve unambiguous identification and reliable quantification, HPLC and UHPLC systems are commonly coupled with advanced detectors.

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which is particularly useful for anthocyanin analysis. For cyanin chloride, detection is typically set at its maximum absorbance wavelength (λmax) in the visible region, which is around 520-530 nm. embrapa.brnih.govpubcompare.ai This allows for selective detection and quantification. The DAD can also provide UV-Vis spectra of the eluting peaks, which aids in the preliminary identification of compound classes. For instance, acylated anthocyanins show an additional absorption peak around 330 nm. biorxiv.org

Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers the highest level of sensitivity and selectivity. chalmers.se MS provides molecular weight information, while MS/MS provides structural details through fragmentation patterns. In the analysis of purple sweet potato extracts, UHPLC-DAD was coupled with an Orbitrap mass spectrometer, which performed data-dependent MS2 scans to identify anthocyanins. nih.gov The fragmentation of the cyanin chloride precursor ion yields a characteristic aglycone fragment ion (cyanidin) at an m/z of 287.06, confirming its identity. nih.govbiorxiv.org This powerful combination allows for the confident identification of cyanin chloride even in highly complex biological matrices. biorxiv.org

CompoundPrecursor Ion [M]+ (m/z)Major Fragment Ion (Aglycone)Fragment m/zReference
Cyanin chloride (Cyanidin-3,5-diglucoside)611Cyanidin287.06 nih.govbiorxiv.org

In chromatography, the retention time (RT)—the time it takes for a compound to elute from the column—is a key parameter for identification when compared against a pure standard. carlroth.com The retention time for cyanin chloride can vary significantly depending on the specific chromatographic conditions, such as the column, mobile phase, and gradient program. For example, one HPLC method reported a retention time of 21.8 minutes for cyanin chloride, while a certificate of analysis from a chemical supplier showed an RT of 9.208 minutes under their specific conditions. embrapa.brindofinechemical.com

Achieving good peak resolution and symmetrical peak shapes is critical for accurate quantification. researchgate.nettandfonline.comresearchgate.net The pH of the mobile phase is a crucial factor; anthocyanins are most stable in their colored flavylium (B80283) cation form at a low pH, typically below 3.0. tandfonline.com Operating in this pH range helps to ensure sharp, symmetrical peaks and prevents degradation during the analysis. researchgate.net Good peak resolution was obtained for cyanin chloride and five other anthocyanins with direct injection into a mobile phase of pH 2.20. researchgate.netresearchgate.nettandfonline.comresearchgate.net

The separation of cyanin chloride is predominantly achieved using reversed-phase HPLC.

Column Chemistry: The most commonly used stationary phases are C18-functionalized silica (B1680970) gels. nih.govpubcompare.aiashs.org These columns separate compounds based on their hydrophobicity. An Inertsil ODS-3V analytical column and an Atlantis dC18® column are examples of specific columns used in cyanin chloride analysis. researchgate.nettandfonline.comindofinechemical.comresearchgate.net Pentafluorophenyl (PFP) stationary phases have also been used for the rapid separation of anthocyanins. researchgate.net

Mobile Phase Development: The mobile phase typically consists of a binary gradient system. It involves an aqueous solvent (Solvent A) and an organic solvent (Solvent B), usually acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govindofinechemical.com Both solvents are acidified, commonly with formic acid, to maintain a low pH, which is essential for the stability and proper ionization of the anthocyanin molecules. nih.govmdpi.comnih.govashs.org A typical gradient starts with a high proportion of the aqueous solvent, and the concentration of the organic solvent is gradually increased to elute more hydrophobic compounds. embrapa.brnih.gov

Column TypeMobile Phase AMobile Phase BDetectionReference
Atlantis dC18® (4.6 x 150 mm, 3 µm)Water + 10% Formic AcidMethanolUV-Vis (515 nm) indofinechemical.com
Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm)Ultrapure H2O + 3% Formic AcidAcetonitrile + 3% Formic AcidDAD (520 nm), MS nih.gov
Inertsil ODS-3VWater-Acetonitrile-Formic Acid (94:5:1)Water-Acetonitrile (40:60)Electrochemical tandfonline.com
ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)0.1% Formic Acid in WaterAcetonitrileMS nih.gov
Gemini C18 (4.6 x 150 mm, 3μ)1% Formic Acid in WaterAcetonitrileDAD ashs.org

Rapid Resolution Liquid Chromatography (RRLC) is a variation of HPLC that uses shorter columns with smaller particle sizes to achieve significantly faster analysis times without compromising resolution. This high-throughput capability makes it well-suited for the metabolic profiling of large numbers of biological samples. An RRLC method coupled with mass spectrometry was used for the comprehensive comparison of the chemical constituents in different varieties of Perilla frutescens, where cyanin chloride was identified as one of the components. mdpi.com

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of cyanin chloride in various products. nih.gov It can be used for initial identification and to check the purity of extracts. ias.ac.in

A study developed a novel TLC method using microcrystalline cellulose (B213188) as the stationary phase, which was shown to be effective for authenticating fruit-based products by targeting anthocyanins. nih.gov In this system, cyanin chloride could be separated and identified. The study also established the limits of detection (LOD) and quantification (LOQ) for cyanin, demonstrating the method's sensitivity. nih.govresearchgate.net While HPTLC (High-Performance TLC) is also used, the study found that their cellulose-based TLC method provided lower detection limits for cyanin compared to an HPTLC method using a silica gel stationary phase. nih.gov

AnalyteTechniqueLOD (µg/spot)LOQ (µg/spot)Reference
CyaninTLC (Cellulose)0.0250.075 nih.govresearchgate.netresearchgate.net
CyaninHPTLC (Silica Gel)0.1070.321 nih.govresearchgate.netresearchgate.net

Internal Standard Methodologies for Quantification

In the precise quantification of cyanin chloride, particularly within complex matrices, the internal standard (IS) method is a widely adopted and robust analytical technique. carlroth.com This method compensates for potential variations in sample preparation and instrumental analysis, such as injection volume inconsistencies or signal drift. libretexts.org The core principle involves adding a known amount of a specific compound—the internal standard—to both the calibration standards and the unknown samples. libretexts.org The quantification is then based on the ratio of the analytical signal of the target analyte (cyanin chloride) to the signal of the internal standard. libretexts.orgnih.gov

For the analysis to be accurate, the internal standard must meet several criteria: it should not be naturally present in the sample, it must have chemical and physical properties similar to cyanin chloride, and it should be well-resolved chromatographically from other components. carlroth.com A compound that is structurally very similar is often chosen. For instance, in the analysis of related anthocyanins like cyanidin-3-O-glucoside chloride, a compound such as cyanidin-3,5-O-diglucoside chloride has been successfully used as an internal standard. analis.com.my

The general procedure involves:

Preparation of a series of calibration solutions, each with a known concentration of pure cyanin chloride.

Addition of a constant, known concentration of the internal standard to each calibration solution and each unknown sample.

Analysis of these solutions using a technique like High-Performance Liquid Chromatography (HPLC).

Plotting a calibration curve of the ratio of the analyte signal to the internal standard signal against the analyte's concentration.

Calculating the concentration of cyanin chloride in the unknown sample by measuring its signal ratio against the internal standard and interpolating from the calibration curve. libretexts.org

This ratiometric approach ensures that any procedural losses or variations will affect both the analyte and the standard equally, thus preserving the ratio and leading to a more accurate and reproducible quantification. libretexts.org

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the study of cyanin chloride, enabling its identification, structural confirmation, and the investigation of its molecular interactions.

UV-Visible Spectroscopy for Identification and Quantification

UV-Visible (UV-Vis) spectroscopy is a primary and highly informative tool for the identification and quantification of cyanin chloride. scirp.org As an anthocyanin, cyanin chloride's chromophoric structure, the flavylium cation, absorbs light strongly in the visible region of the electromagnetic spectrum, which is responsible for its characteristic color. scispace.com

Identification is achieved by observing the compound's absorption maxima (λmax). The position of these maxima is highly dependent on the pH of the solution due to structural transformations of the cyanin molecule. scispace.comacs.org In strongly acidic conditions (pH < 2), cyanin chloride exists predominantly as the red-colored flavylium cation, typically exhibiting a λmax in the visible region around 510-535 nm. scispace.comacs.org As the pH increases, a bathochromic shift (a shift to longer wavelengths) can be observed; for example, the λmax can shift towards 615 nm in highly basic conditions (pH 12). acs.org An additional absorption band is typically observed in the UV region around 280 nm. scispace.com

Quantification via UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the λmax and using a calibration curve prepared from standards of known concentration, the amount of cyanin chloride in a sample can be accurately determined. researchgate.net

Table 1: pH-Dependent UV-Visible Absorption Maxima of Cyanin

pHPredominant FormAbsorption Maximum (λmax)Reference(s)
0.4Flavylium Cation~509 nm scispace.com
1.0Flavylium Cation~533 nm acs.org
5.5Hemiacetal (colorless)No significant visible absorption scispace.com
12.0Chalcone~615 nm acs.org

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a sensitive technique used to investigate the interactions between cyanin chloride and other molecules, such as proteins or nanoparticles. researchgate.netnih.gov The method relies on monitoring changes in cyanin's fluorescence emission spectrum—such as its intensity, wavelength of maximum emission (λem), or lifetime—upon interaction with a binding partner. nih.gov

Studies have shown that cyanin exhibits fluorescence emission maxima in both the UV and visible regions. For instance, at pH 5.5, excitation at UV wavelengths (e.g., 270-280 nm) can result in a fluorescence emission maximum near 310 nm, while also producing a smaller emission band in the visible range around 615 nm. scispace.com The intensity of this fluorescence is highly sensitive to the molecule's local environment and structural conformation. researchgate.netnih.gov

This sensitivity is exploited in interaction studies. For example, the binding of cyanin-3-O-glucoside (a closely related derivative) to proteins like bovine serum albumin (BSA) has been shown to cause a static quenching of the protein's intrinsic fluorescence, allowing for the calculation of binding constants and the number of binding sites. nih.gov In another example, the adsorption of cyanin chloride onto the surface of protonated potassium polytitanate nanoparticles leads to a significant increase in its fluorescence intensity, which is attributed to a loss of mobility for the chromophore ions upon binding. researchgate.net These fluorescence quenching or enhancement phenomena provide valuable insights into the binding mechanisms, affinity, and conformational changes involved in molecular interactions.

Table 2: Fluorescence Properties of Cyanin

ParameterWavelength(s)ConditionsReference(s)
Excitation Maxima (λex)220, 230, 270, 280 nmpH 5.5, Aqueous Solution scispace.com
Emission Maxima (λem)~310 nm, ~615 nmpH 5.5, Aqueous Solution scispace.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the complete structural elucidation of organic molecules like cyanin chloride. mdpi.comnih.gov While other methods can identify the compound, NMR provides detailed information about the precise arrangement and connectivity of every atom in the molecule's framework. youtube.com

For a molecule of this complexity, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

1D NMR: ¹H NMR (proton NMR) spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR spectra provide information on all the carbon atoms in the structure. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling correlations, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial as they reveal long-range (2-3 bond) correlations between protons and carbons, allowing the various fragments of the molecule to be pieced together.

Through the comprehensive analysis of these NMR spectra, every proton and carbon signal can be unambiguously assigned to its specific position in the cyanin chloride structure, thereby confirming its identity and constitution without any ambiguity. nih.gov

Extraction and Purification Methodologies for Research Grade Cyanin Chloride

Sophisticated Methods from Natural Sources

Obtaining research-grade cyanin chloride (≥98% purity) from natural sources, where it exists in complex mixtures, requires multi-step extraction and sophisticated purification protocols. scirp.orgsigmaaldrich.com

The initial step is typically a solvent extraction from plant materials rich in the compound, such as certain flowers or berries. scirp.org Polar solvents, often acidified, like methanol or ethanol (B145695) with a small percentage of hydrochloric or formic acid, are used to efficiently extract the polar cyanin molecule while maintaining its stable flavylium cation form. nih.gov

Following extraction, the crude extract contains numerous other compounds, necessitating advanced purification. A common preliminary purification step is precipitation. For instance, ammonium (B1175870) sulphate precipitation can be used to selectively precipitate pigments from the crude extract, followed by dialysis to remove the salt. nih.govresearchgate.net

The most critical step for achieving high purity is chromatography. While preparative High-Performance Liquid Chromatography (HPLC) is a standard method, other sophisticated techniques are also employed: nih.govextrasynthese.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It is effective for purifying charged species like the flavylium cation of cyanin. nih.gov

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption of the analyte. It is considered a cost-effective and faster alternative to preparative HPLC for purifying anthocyanins. nih.gov

The combination of these methods—solvent extraction, precipitation, and multiple chromatographic separations—allows for the isolation of cyanin chloride at the high degree of purity required for its use as an analytical standard. extrasynthese.com

Ultrasound-Assisted Enzymatic Extraction

Ultrasound-Assisted Enzymatic Extraction (UAEE) is a hybrid technique that combines the use of ultrasonic waves with enzymatic hydrolysis to enhance the extraction efficiency of intracellular compounds from plant materials. The application of ultrasound facilitates cell wall disruption through acoustic cavitation, which improves mass transfer and solvent penetration. Simultaneously, enzymes like pectinase, cellulase, and hemicellulase (B13383388) specifically target and degrade cell wall components, leading to a more complete release of target molecules such as cyanin chloride. This synergistic approach often results in higher extraction yields in shorter times and at lower temperatures compared to conventional methods.

Research into the UAEE of anthocyanins, including cyanin chloride, has focused on optimizing various parameters to maximize extraction yield. A study on the extraction of anthocyanins from mulberry wine residues identified optimal conditions using a Box-Behnken design. The highest yield (5.98 mg/g) was achieved at a temperature of 52°C, an ultrasonic power of 315 W, an enzyme dosage of 0.22%, and an extraction time of 94 minutes. oup.com The enzymes, in this case, a complex of pectinase, accelerated the dissolution of anthocyanins by breaking down pectin (B1162225) in the mulberry residues. oup.com

The choice of enzyme is critical and depends on the composition of the source material. For instance, in the extraction of phenolic compounds from rosehip (Rosa canina L.), an enzymatic blend was used in conjunction with UAE to increase the yield of total phenolic compounds. nih.gov Similarly, the extraction of active components from Acanthopanax sessiliflorus stems was optimized using UAEE, resulting in a significant improvement in yield (approximately 30%) compared to ultrasound-assisted extraction without enzymatic treatment. nih.gov

The parameters for UAEE are highly interdependent and must be optimized for each specific application. Key variables include ultrasonic power, temperature, extraction time, enzyme concentration, and solvent-to-solid ratio.

Table 1: Optimized Parameters for Ultrasound-Assisted Enzymatic Extraction of Anthocyanins from Various Sources

Plant SourceTarget CompoundOptimal Temperature (°C)Optimal Ultrasonic Power (W)Optimal Enzyme Dosage (%)Optimal Time (min)Resulting YieldReference
Mulberry Wine ResiduesTotal Anthocyanins523150.22945.98 mg/g oup.com
Acanthopanax sessiliflorus StemsMultiple Active Components59Not SpecifiedNot Specified57~30% increase vs. non-enzymatic nih.gov
Malus 'Royalty' FruitsAnthocyanins20300Not Applicable (UAE only)40Not Specified nih.gov

Note: The yield of total anthocyanins is often expressed as cyanidin-3-O-glucoside equivalents.

Sample Preparation for in vivo Analysis (e.g., plasma extraction)

The analysis of cyanin chloride and its metabolites in biological matrices, such as plasma, is essential for pharmacokinetic and bioavailability studies. Sample preparation is a critical step to remove interfering substances like proteins and lipids, and to concentrate the analytes prior to instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Given that anthocyanins and their metabolites can bind to plasma proteins like human serum albumin, methods must be employed to release them. nih.gov Common strategies for preparing plasma samples for cyanin analysis include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). analis.com.my

Protein Precipitation (PP): This is a rapid method involving the addition of a precipitating agent to the plasma sample. Agents such as acetonitrile, perchloric acid, or trichloroacetic acid are used to denature and precipitate the bulk of plasma proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte of interest can be collected for analysis. For example, a study on a drug cocktail found acetonitrile to be the most effective PP agent, with recoveries higher than 80%. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For cyanidin-3-O-glucoside chloride in rat plasma, one LLE method involved acidifying the plasma to pH 2, followed by extraction with acetonitrile and then methanol. analis.com.my While relatively inexpensive, LLE can require significant volumes of hazardous organic solvents and may be time-consuming, which increases the risk of anthocyanin degradation. analis.com.my

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up and concentrating anthocyanins from plasma. nih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the retained analytes are then eluted with a small volume of an appropriate solvent.

A common procedure for plasma involves the following steps:

Acidification: Plasma samples are first acidified, often with formic acid or hydrochloric acid, to stabilize the anthocyanins in their flavylium cation form. nih.govnih.gov

Cartridge Conditioning: The SPE cartridge (e.g., C18, Oasis HLB) is conditioned with methanol and then equilibrated with acidified water. nih.govnih.gov

Sample Loading: The acidified plasma sample is loaded onto the cartridge.

Washing: The cartridge is washed with an aqueous solution (e.g., acidified water) to remove hydrophilic impurities like sugars and acids. nih.gov

Elution: The retained anthocyanins are eluted with an organic solvent, typically acidified methanol or ethanol. nih.govnih.gov

One study detailed the use of an Oasis HLB cartridge, where the plasma was acidified with 50% aqueous formic acid before being loaded. nih.gov Another study comparing LLE and SPE for cyanidin-3-O-glucoside chloride found that while LLE had a slightly higher recovery (72.85% vs. 68.36%), SPE produced chromatograms with better peak shapes. analis.com.my

Table 2: Comparison of Plasma Extraction Methods for Cyanin Analysis

MethodPrincipleTypical Reagents/MaterialsAdvantagesDisadvantagesReference
Protein Precipitation (PP) Denaturation and removal of proteins.Acetonitrile, Perchloric Acid, Trichloroacetic AcidRapid, simple.Low analyte recovery and high variability possible due to co-precipitation. nih.gov nih.govnih.gov
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Acetonitrile, Methanol, Acidified aqueous solutionsInexpensive.Requires large volumes of hazardous solvents, can be lengthy, potential for analyte degradation. analis.com.my analis.com.my
Solid-Phase Extraction (SPE) Adsorption onto a solid phase, followed by selective elution.C18 or polymer-based cartridges (e.g., Oasis HLB), Methanol, Formic AcidHigh selectivity, good sample clean-up and concentration, removes sugars and acids effectively. nih.govresearchgate.netCan be more costly than LLE. nih.govnih.govanalis.com.my
Enzymatic Proteolysis Enzymatic digestion of proteins to release bound analytes.Protease enzymesReleases non-covalently bound metabolites, improving availability for extraction. nih.govAdds complexity and time to the procedure. nih.gov

Applications and Future Directions in Cyanin Chloride Research

Potential Therapeutic Applications

Advancements in Cancer Research

Cyanin (B1213888) chloride has demonstrated notable potential as an anticancer agent, with research indicating its ability to inhibit the proliferation of various cancer cell lines. smolecule.com Studies have particularly focused on its efficacy in colorectal, breast, and liver cancers. smolecule.com The primary mechanisms of action appear to involve the induction of apoptosis, or programmed cell death, and the inhibition of the cell cycle in cancer cells. smolecule.com

A key area of investigation has been its effect on critical signaling pathways. For instance, in colon cancer cells, cyanin chloride has been shown to induce apoptosis by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway. This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. Further research into asymmetric monomethine cyanine (B1664457) dyes, developed from initial studies on related compounds, has shown significant antiproliferative effects against human tumor cell lines, including those for colorectal, breast, and prostate cancer. nih.gov Some of these cyanine dyes have also been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, further explaining their antiproliferative activity. nih.gov

Table 1: Research Findings on Cyanin Chloride in Cancer

Cancer Type Cell Line(s) Key Findings Mechanism of Action
Colorectal Cancer HCT116, HT29, SW620, Caco-2 Induces apoptosis; Inhibits proliferation. nih.gov Inhibition of NF-κB signaling pathway; Inhibition of topoisomerase II. nih.gov
Breast Cancer MCF-7 Exhibits cytotoxicity. nih.gov Antiproliferative effects. nih.gov
Liver Cancer Not specified Inhibits cancer cell growth. smolecule.com Induces apoptosis and inhibits cell cycle progression. smolecule.com
Prostate Cancer PC-3 Exhibits cytotoxicity. nih.gov Antiproliferative effects. nih.gov

Therapeutic Potential in Inflammatory Diseases

Cyanin chloride exhibits significant anti-inflammatory properties, suggesting its potential for managing chronic inflammatory diseases. smolecule.com Its mechanism of action involves the suppression of inflammatory mediators and a reduction in oxidative stress. smolecule.com A central target of cyanin chloride is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. By inhibiting the activation of NF-κB, cyanin chloride reduces the expression of pro-inflammatory cytokines.

Its antioxidant capabilities also play a crucial role in its anti-inflammatory effects by scavenging free radicals. This dual action of antioxidant and anti-inflammatory activity makes it a compound of interest for conditions where both processes are intertwined. caymanchem.com Research on cyanidin-3-O-glucoside (C3G), a related anthocyanin, further supports this potential, showing it can modulate cytokine levels and inhibit inflammatory cascades in models of inflammatory bowel disease (IBD). mdpi.com C3G has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and various interleukins in patients with Ulcerative Colitis (UC) and Crohn's Disease (CD). mdpi.com

Table 2: Anti-inflammatory Mechanisms of Cyanin Chloride

Mechanism Effect Associated Pathways/Molecules
Inhibition of Pro-inflammatory Mediators Suppresses the production of molecules that promote inflammation. smolecule.com NF-κB signaling pathway.
Reduction of Oxidative Stress Scavenges free radicals and reactive oxygen species (ROS). Antioxidant activity.
Cytokine Modulation Reduces the expression of pro-inflammatory cytokines. TNF-α, Interleukins. mdpi.com

Role in Neurodegenerative Disorder Prevention and Treatment

Emerging evidence highlights the neuroprotective potential of cyanin chloride, suggesting its utility in the prevention and treatment of neurodegenerative diseases like Alzheimer's. smolecule.com Studies in animal models have shown that cyanin chloride can improve cognitive function and protect against the neuronal damage characteristic of these disorders. smolecule.com One of the key mechanisms is its ability to combat oxidative stress, a major factor in the pathogenesis of neurodegenerative conditions. nih.gov

Specifically, cyanin has been found to protect against amyloid beta (Aβ)-induced neurotoxicity. nih.gov It achieves this by blocking the accumulation of reactive oxygen species (ROS) and superoxide (B77818), thereby preventing DNA damage and subsequent apoptosis in neuronal cells. nih.gov Research shows that cyanidin (B77932) can restore the mitochondrial membrane potential by increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, in a mouse model, cyanin chloride was shown to alleviate hippocampal inflammation and excitotoxicity, underscoring its potential as a neuroprotective agent against conditions that involve neuroinflammation.

Table 3: Neuroprotective Effects of Cyanin Chloride

Condition/Model Key Findings Mechanism of Action
Alzheimer's Disease (Aβ-induced neurotoxicity) Attenuates cell mortality; Blocks apoptosis and DNA damage. nih.gov Prevents ROS and superoxide accumulation; Upregulates Bcl-2. nih.gov
LPS-induced depression-like behavior (mouse model) Ameliorated hippocampal inflammation and excitotoxicity. Neuroprotective and anti-inflammatory effects.
General Neurodegeneration May improve cognitive function. smolecule.com Antioxidant and neuroprotective properties. smolecule.com

Management of Osteolytic Diseases

Cyanin chloride has been identified as a promising agent for the management of osteolytic diseases, which are characterized by excessive bone resorption. medchemexpress.com Research demonstrates that it can inhibit the formation of osteoclasts, the cells responsible for breaking down bone tissue. medchemexpress.com

The primary mechanism involves the suppression of the receptor activator of NF-κB ligand (RANKL)-mediated signaling pathways. medchemexpress.com RANKL is a key protein that promotes the differentiation and activation of osteoclasts. Cyanin chloride inhibits RANKL-induced NF-κB activation and suppresses the degradation of its inhibitor, IκB-α. medchemexpress.com It also attenuates the phosphorylation of extracellular signal-regulated kinases (ERK), another crucial component of the osteoclastogenesis signaling cascade. medchemexpress.com By interfering with these pathways, cyanin chloride effectively reduces osteoclast formation and their bone-resorbing activity, as demonstrated by its ability to inhibit hydroxyapatite (B223615) resorption. medchemexpress.com In an ovariectomy-induced osteoporosis mouse model, cyanidin chloride was shown to protect against bone loss. medchemexpress.com

Table 4: Effects of Cyanin Chloride on Osteoclastogenesis

Target Pathway/Process Effect of Cyanin Chloride Outcome
Osteoclast Formation Inhibition. medchemexpress.com Reduced number of bone-resorbing cells. medchemexpress.com
RANKL-induced NF-κB activation Suppression. medchemexpress.com Decreased osteoclast differentiation. medchemexpress.com
IκB-α degradation Suppression. medchemexpress.com Inhibition of NF-κB pathway. medchemexpress.com
ERK phosphorylation Attenuation. medchemexpress.com Disruption of osteoclast signaling. medchemexpress.com
Hydroxyapatite Resorption Inhibition. medchemexpress.com Reduced bone breakdown. medchemexpress.com

Development of Antivirulence Agents

Cyanin chloride is being explored as a novel antivirulence agent, particularly against antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Instead of killing the bacteria, which can drive resistance, antivirulence agents disarm them by inhibiting the factors that cause disease.

Research has identified cyanin chloride as a potent inhibitor of Sortase A (SrtA), a crucial enzyme for virulence in MRSA. nih.gov SrtA is responsible for anchoring various surface proteins that are essential for the bacteria's ability to cause disease. nih.gov By inhibiting SrtA, with an IC50 value of 21.91 μg/mL, cyanin chloride effectively reduces several virulence phenotypes. nih.gov These include the formation of biofilms, the adhesion of bacteria to fibrinogen, and the invasion of human lung cells (A549). nih.gov A significant therapeutic effect was also observed in a mouse model of MRSA-induced pneumonia. nih.gov This targeted approach makes cyanin chloride a promising candidate for developing new therapeutic strategies against resistant bacterial infections. nih.gov

Table 5: Antivirulence Activity of Cyanin Chloride against MRSA

Virulence Factor/Process Effect of Cyanin Chloride Underlying Mechanism
Sortase A (SrtA) Activity Reversible inhibition (IC50: 21.91 μg/mL). nih.gov Binds to key sites (Arg-197, Gly-167, Sep-116) on the enzyme. nih.gov
Biofilm Formation Reduction. nih.gov Inhibition of SrtA-mediated processes. nih.gov
Fibrinogen Adhesion Reduction. nih.gov Inhibition of SrtA-mediated processes. nih.gov
Invasion of A549 cells Significant reduction. nih.gov Inhibition of SrtA-mediated processes. nih.gov

Investigating Effects on Glaucoma Pathogenesis

Cyanin chloride is being investigated as a potential neuroprotective agent in the treatment of glaucoma, a leading cause of irreversible blindness. nih.gov The pathogenesis of glaucoma often involves elevated intraocular pressure (IOP), which leads to the death of retinal ganglion cells. nih.govmdpi.com A contributing factor to this cell death is excitotoxicity caused by high concentrations of extracellular glutamate (B1630785). nih.gov

Retinal Müller cells play a critical role in clearing excess glutamate from the extracellular space via the glutamate-aspartate transporter (GLAST). nih.gov Research has shown that hyperbaric pressure, simulating the high IOP in glaucoma, causes a significant decrease in GLAST expression in rat retinal Müller cells. nih.gov Cyanin chloride treatment was found to significantly inhibit this pressure-induced decrease in both GLAST mRNA and protein levels. nih.gov By preserving the function of GLAST, cyanin chloride helps protect retinal Müller cells from pressure-induced damage, suggesting it may serve as a valuable neuroprotective therapy in glaucoma management. nih.gov

Table 6: Cyanin Chloride's Protective Role in a Glaucoma Model

Condition Cellular Component Effect of Hyperbaric Pressure Effect of Cyanin Chloride Treatment
Simulated High Intraocular Pressure Rat Retinal Müller Cells Decreased cell survival rate. nih.gov Significantly improved survival rate. nih.gov
Simulated High Intraocular Pressure GLAST mRNA expression Significantly reduced. nih.gov Significantly inhibited the decrease. nih.gov
Simulated High Intraocular Pressure GLAST protein expression Significantly reduced. nih.gov Significantly inhibited the decrease. nih.gov

Advanced Biotechnological Applications

The intrinsic fluorescent properties of cyanin chloride, and its derivatives, are being leveraged in advanced biotechnological assays. While not typically formulated into standalone biosensors, its fluorescence is a valuable tool for investigating cellular processes. For instance, cyanin chloride exhibits fluorescence emission maxima at approximately 310 nm and 615 nm upon excitation at various ultraviolet wavelengths. scispace.comresearchgate.net This fluorescence can be significantly enhanced when the compound is adsorbed onto the surface of nanoparticles, a phenomenon attributed to the loss of mobility of the chromophore ions. researchgate.net

This characteristic is exploited in research to measure the activity of key cellular enzymes. A notable application is in fluorescence-based kinase activity assays. In a study exploring the effects of cyanidin chloride (CyCl) on colorectal cancer cells, researchers used a fluorescence-based coupled-enzyme assay to determine the compound's inhibitory effect on IKKβ kinase, a crucial component of the NF-κB signaling pathway. nih.gov The assay relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to cleavage, with fluorescence resonance energy transfer (FRET) used to quantify the kinase activity. nih.gov Such applications demonstrate the utility of cyanin chloride's fluorescent properties as a component within sophisticated in vitro screening systems to elucidate molecular mechanisms.

Cyanin chloride is a prominent member of the anthocyanin family, which is responsible for many of the red, purple, and blue colors found in fruits and vegetables. nih.govnih.gov This has positioned it as a compound of significant interest for the development of functional foods and as a natural alternative to synthetic food dyes. nih.gov

As a natural colorant, cyanin chloride is utilized in a variety of food and beverage products, offering a "clean-label" alternative to artificial dyes. researchgate.net Research is actively exploring its use to color dairy products and sodas, capitalizing on its potential not only as a pigment but also as a nutraceutical ingredient. researchgate.net The food industry has long sought a stable, natural cyan blue to replace synthetic dyes like FD&C Blue No. 1. foodnavigator.comucdavis.edu Anthocyanins from sources like red cabbage are at the forefront of this research. foodnavigator.comucdavis.edu Although challenges remain, scientists have successfully used enzymatic processes to convert a range of anthocyanins into a more stable blue colorant suitable for food applications. foodnavigator.comucdavis.edu The color and stability of anthocyanins like cyanin are highly dependent on pH, appearing red in acidic conditions and shifting towards blue as the pH increases. nih.gov

Beyond coloration, its integration into functional beverages and "beauty-from-within" products is increasing, valued for its botanical origin and antioxidant characteristics. nih.gov

Table 1: Applications of Cyanin Chloride in Food and Beverages

Application CategorySpecific Examples
Natural Colorant Plant-based drinks, confections, dairy products, sodas
Functional Foods Nutritional products, functional beverages
Nutraceuticals Dietary supplements, "beauty-from-within" products

Research Challenges and Future Perspectives

A significant challenge in cyanin chloride research is the translation of promising findings from in vitro (laboratory) studies to in vivo (whole organism) models and ultimately to human health. researchgate.net While lab-based experiments using isolated cells offer detailed insights into molecular mechanisms, they often fail to capture the complex dynamics of a living system. nih.govnih.govsygnaturediscovery.com

For example, in vitro studies have demonstrated that cyanidin chloride can inhibit the growth of colon cancer cells and suppress inflammatory pathways. nih.gov Encouragingly, some studies show a successful bridge between these findings; the anti-inflammatory and antiviral properties of cyanidin have been validated in mouse models. nih.gov However, this is not always the case. The biological complexity of living organisms, including the processes of absorption, distribution, metabolism, and excretion (ADME), means that a compound effective in a petri dish may not reach the target tissue in a sufficient concentration to be effective in vivo. nih.gov The discrepancy between the static, controlled environment of an in vitro assay and the dynamic, multi-organ system of the body remains a primary hurdle. sygnaturediscovery.com Overcoming this gap requires the design of experiments with translation in mind from the earliest stages and the development of more predictive and complex in vitro models. nih.govfrontiersin.org

The effectiveness of cyanin chloride as a health-promoting agent is fundamentally linked to its metabolism and bioavailability—the extent to which it is absorbed and becomes available at the site of action. This area presents a major research challenge, as information on its absorption, distribution, metabolism, and excretion is still largely insufficient. nih.govwur.nl

Research indicates that after oral administration, cyanidin glycosides are absorbed, but their bioavailability can be low. mdpi.com Studies in rats have shown that after oral intake of cyanidin-3-glucoside, the intact compound appears in the plasma, but its aglycone form (cyanidin) does not. exlibrisgroup.com Instead, a degradation product, protocatechuic acid, is found in the plasma at significantly higher concentrations than the original compound. exlibrisgroup.com This suggests that the biological activity observed in vivo may be attributable to its metabolites rather than the parent compound alone. exlibrisgroup.com

Furthermore, the stability and absorption of cyanin can be influenced by numerous factors, including its chemical structure, the food matrix it is consumed in, and interactions with gut microflora. mdpi.comusask.ca A great deal of work is still necessary to definitively clarify the metabolism of cyanidins in humans and to understand how these processes influence its potential health benefits. nih.govwur.nl

Table 2: Key Research Questions in Cyanin Chloride Metabolism

Research AreaKey Unanswered Questions
Absorption What are the primary mechanisms and sites of absorption (stomach, small intestine)? What is the role of active transporters? usask.ca
Metabolism What is the full profile of metabolites produced in humans? Are the health effects primarily due to the parent compound or its metabolites like protocatechuic acid? nih.govexlibrisgroup.com
Bioavailability How do food matrix, pH, and co-consumed nutrients affect absorption and stability? How can bioavailability be improved (e.g., via encapsulation)?
Distribution Which tissues do cyanin chloride and its metabolites accumulate in after absorption?

While preclinical (in vitro and animal) studies have highlighted the potential of cyanin chloride in areas like cancer prevention and inflammation reduction, a critical need remains for rigorous, long-term clinical investigations in humans. nih.govnih.gov Currently, there is a scarcity of large-scale clinical trials and cohort studies investigating the direct impact of cyanin chloride or its glycosides on human disease outcomes. nih.gov

Much of the evidence for its benefits comes from epidemiological studies that associate high dietary intake of anthocyanin-rich foods with reduced risk for certain diseases. mdpi.com However, these studies often cannot isolate the effect of a single compound like cyanin chloride from the multitude of other nutrients in a healthy diet. To establish a definitive link between the consumption of cyanidin-rich foods and the incidence of specific pathologies, and to consider the therapeutic use of cyanidin-based drugs, extensive and long-term human trials are essential. nih.govwur.nl Such investigations are required to determine efficacy, understand inter-individual variations in response, and establish clear health recommendations.

Refinement of Computational Models for Predictive Research

The predictive power of computational chemistry has become an indispensable tool in understanding the molecular behavior of cyanin chloride and related cyanine dyes. Continuous refinement of these models, including molecular docking, quantum chemical calculations, and molecular dynamics simulations, allows for increasingly accurate predictions of their physicochemical properties, interactions with biological targets, and potential applications.

Molecular Docking:

Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of cyanin chloride with target proteins. These studies provide insights into the specific amino acid residues involved in binding, which is fundamental for drug design and understanding biological activity. For instance, molecular docking analyses have been used to investigate the interaction between cyanidin derivatives and key proteins. One study used LeadIT software to analyze the docking of cyanidin-3-O-rutinoside chloride with the NLRP3 protein, revealing stable binding. researchgate.net Other research employed MOE and GOLD software to predict the interactions between cyanidin and the SARS-CoV-2 spike protein, identifying it as a potential inhibitor. nih.govresearchgate.net These simulations highlight that hydrogen bonds and hydrophobic interactions are the primary forces governing the stability of complexes formed between cyanidin glycosides and proteins. nih.gov

Software/MethodTarget ProteinKey FindingsReference
LeadITNLRP3 ProteinPredicted stable binding of cyanidin-3-O-rutinoside chloride. researchgate.net
MOE and GOLDSARS-CoV-2 Spike ProteinIndicated cyanidin as a potent inhibitor with a high fitness score. nih.gov
GROMACSCow's Milk Proteins (α-LA, β-LG, αs1-CA, β-CA)Showed that caseins had more hydrophobic and hydrogen-bonding sites for cyanidin-3-O-glucoside than whey proteins. nih.gov
AutoDockPdk1 ProteinRevealed specific amino acid residues involved in binding, highlighting detailed ligand-protein interactions. researchgate.net

Quantum Chemical Calculations:

Quantum chemical methods are employed to investigate the electronic structure and optical properties of cyanine dyes. The accuracy of these calculations is critical, as they help explain the characteristic spectral properties of these compounds, such as their strong absorption in the visible region. acs.org Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method, although its accuracy for cyanines has been a subject of debate. However, recent studies have shown that newer-generation functionals, such as the Minnesota functionals (M06-HF through M08-SO), can predict the excitation energies of cyanine dyes with an accuracy of 0.10–0.36 eV compared to high-level Quantum Monte Carlo calculations. acs.org Other advanced methods like CASPT2 (Complete Active Space Second-order Perturbation Theory) and Coupled-Cluster (CC) theory are also used to provide reference values and deeper insights into the electronic transitions. acs.orgnih.gov These calculations are essential for designing new cyanine dyes with tailored optical properties for applications in imaging and materials science. acs.org

Computational MethodProperty InvestigatedKey FindingsReference
TD-DFT (with modern functionals)Electronic Excitation EnergiesCan predict excitation energies with an accuracy of 0.10–0.36 eV. acs.org
CASPT2 and CC3Electronic Excitation EnergiesProvide highly accurate reference values for benchmarking other methods. acs.orgnih.gov
Semi-empirical (SAM1, INDO)Fluorescence QuenchingImplicated intramolecular twisting as the dominant quenching mechanism in unconstrained environments. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of cyanin chloride and its interactions with its environment over time. These simulations are used to study the conformational changes, stability, and aggregation behavior of cyanine dyes in solution and their interactions with biomolecules like DNA and proteins. rsc.orgnih.govrsc.org For example, MD simulations using the AMBER force field have been performed to study the self-assembly of cyanine dyes into H- and J-aggregates in aqueous solutions. rsc.org Other studies have used MD simulations to understand the structural dynamics of cyanine dimers attached to DNA Holliday junctions, which is crucial for the design of DNA-templated dye aggregates with specific optical properties. nih.govrsc.org Simulations have also been used to confirm the stability of complexes between cyanidin-3-O-glucoside and various proteins, showing that the complexes can reach equilibrium within nanoseconds. nih.gov

Exploration of Synergistic Effects with Other Compounds

The potential benefits of cyanin chloride can be significantly enhanced when used in combination with other bioactive compounds. Research into these synergistic effects aims to improve efficacy, broaden the spectrum of activity, and understand the complex interactions at a molecular level. nih.gov

Synergy with Other Phytochemicals:

Combining cyanin chloride or its derivatives with other plant-derived compounds (phytochemicals) can lead to enhanced biological effects. nih.gov A notable example is the synergistic interaction between cyanidin-3-O-glucoside (C3G) and catechin (B1668976), another type of flavonoid. A study investigating their combined effect on pancreatic lipase, an enzyme involved in fat digestion, found a remarkable synergistic inhibition. nih.gov Isobologram analysis revealed that a specific ratio of C3G to catechin (2:3) resulted in a significantly lower IC₅₀ value (0.201 mg/mL) than either compound alone (0.268 mg/mL for C3G and 0.280 mg/mL for catechin). nih.gov Molecular docking studies further suggested that this synergy arises from their ability to bind to different sites or in a cooperative manner within the enzyme's binding pocket through hydrogen bonds and hydrophobic interactions. nih.gov The proposed mechanisms for such synergies among phytochemicals include enhancing bioavailability, increasing antioxidant capacity, and targeting different or multiple signaling pathways simultaneously. nih.gov

Compound CombinationTarget/ApplicationObserved Synergistic EffectReference
Cyanidin-3-O-glucoside and CatechinPancreatic Lipase InhibitionSignificantly enhanced inhibitory effect (lower IC₅₀) compared to individual compounds. nih.gov
Anthocyanins and other PhytochemicalsAnti-cancer ActionThe anti-cancer function of anthocyanins is noted to occur alongside other phytochemicals. nih.gov

Synergy with Nanoparticles and Drugs:

The conjugation of cyanine dyes to nanoparticles or existing drugs is an emerging strategy to create novel therapeutic and diagnostic agents. Heptamethine cyanine dyes (HMCDs), a class related to cyanin, have been investigated as drug delivery systems due to their tumor-targeting properties. nih.gov In one study, the conjugation of an HMCD with the tyrosine kinase inhibitor crizotinib (B193316) was shown to increase the drug's potency by more than 100-fold in glioblastoma cell lines. nih.gov This highlights a powerful synergistic effect where the cyanine dye acts as a carrier to enhance drug delivery and efficacy. The use of nanoparticles as carriers can also create synergistic effects by improving the stability and delivery of compounds like cyanin chloride to target cells and tissues. mdpi.comnih.gov These nano-systems can combine diagnostic and therapeutic functions, leading to multifunctional biomedical applications. mdpi.com

Conclusion

Synthesis of Key Research Findings on Cyanin (B1213888) Chloride

Cyanin chloride is a significant natural compound, primarily recognized for its role as a pigment in plants like cornflowers and red-colored fruits. chemicalbook.comdrugfuture.com Its value extends beyond its coloring properties, with a substantial body of research highlighting its potent biological activities. Key findings consistently demonstrate its function as a powerful antioxidant, capable of neutralizing harmful reactive oxygen species. biosynth.comcaymanchem.com Furthermore, its anti-inflammatory effects are well-documented, with studies showing its ability to modulate key inflammatory pathways and reduce the expression of pro-inflammatory cytokines. nih.govacs.orgnih.gov Research has also uncovered promising neuroprotective and anticancer activities in preclinical models, suggesting a broader therapeutic potential. nih.gov

Identification of Promising Avenues for Continued Academic Inquiry

While current research is promising, several avenues for future inquiry remain. There is a significant opportunity to explore the development of cyanin chloride as a stable, natural blue colorant, which is a major challenge in the food industry. foodnavigator.comnih.govsissa.it Further investigation is needed to fully elucidate the molecular mechanisms behind its neuroprotective and anticancer effects in vivo. acs.orgnih.gov Future studies could also focus on optimizing extraction and purification methods from natural sources to improve yield and purity for commercial applications. Additionally, research into the synergistic effects of cyanin chloride with other phytochemicals could reveal enhanced biological activities. desertlake.com Understanding its stability and interactions within different food matrices is also crucial for its effective use as a functional food ingredient.

Q & A

Q. How can machine learning optimize reaction conditions for Cyanin chloride synthesis?

  • Methodological Answer : Train neural networks on datasets of reaction parameters (temperature, catalysts) and yields. Feature importance analysis identifies critical variables (e.g., stirring rate > solvent volume). Cross-validation with Bayesian optimization refines predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.